molecular formula C11H13ClN2O B2603907 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine CAS No. 720693-20-9

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Cat. No.: B2603907
CAS No.: 720693-20-9
M. Wt: 224.69
InChI Key: FFURHYJBLKFXGE-UHFFFAOYSA-N
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Description

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.69. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloropyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-6-4-5-9(13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFURHYJBLKFXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to 6-Chloropicolinamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropicolinamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the chlorine substitution which can act as a synthetic handle or a key binding element, and the picolinamide moiety, a known pharmacophore, have made it a focal point for drug discovery efforts across multiple therapeutic areas. This in-depth technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of 6-chloropicolinamide derivatives, offering field-proven insights for researchers and professionals in drug development.

The Synthetic Versatility of the 6-Chloropicolinamide Core

The synthetic tractability of the 6-chloropicolinamide scaffold is a key driver of its prevalence in drug discovery programs. The chlorine atom at the 6-position of the pyridine ring is amenable to a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling extensive exploration of the chemical space and the fine-tuning of pharmacological properties.

General Synthesis of N-Substituted-6-chloropicolinamides

A common and straightforward approach to synthesizing 6-chloropicolinamide derivatives involves the amidation of 6-chloropicolinic acid or its activated derivatives with a desired amine.

Detailed Protocol: Synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide [1]

This protocol describes a typical procedure for the synthesis of a 6-chloropicolinamide derivative.

Materials:

  • 6-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • 4-Fluoroaniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of 6-Chloropicolinic Acid:

    • To a solution of 6-chloropicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours, then reflux for 2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 6-chloropicolinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 6-chloropicolinoyl chloride in anhydrous DCM.

    • To this solution, add 4-fluoroaniline (1.0 eq) and triethylamine (1.5 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-chloro-N-(4-fluorophenyl)picolinamide.

G cluster_synthesis Synthesis of 6-Chloro-N-substituted-picolinamide 6_Chloropicolinic_Acid 6-Chloropicolinic Acid SOCl2_DMF SOCl₂ / cat. DMF 6_Chloropicolinoyl_Chloride 6-Chloropicolinoyl Chloride Amine_TEA R-NH₂ / TEA Final_Product 6-Chloro-N-R-picolinamide

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 6-chloropicolinamide derivatives.

Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its overexpression is frequently observed in various cancers, making it an attractive target for anticancer therapy. [2]Certain picolinamide derivatives have been identified as selective inhibitors of Aurora B kinase, leading to mitotic arrest and apoptosis in cancer cells.

Diagram of Aurora B Kinase Signaling Pathway

G cluster_pathway Aurora B Kinase in Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraB Aurora B Kinase AuroraB->Prophase Chromosome Condensation AuroraB->Metaphase Spindle Assembly Checkpoint AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor 6-Chloropicolinamide Derivative Inhibitor->AuroraB Inhibition

Caption: Role of Aurora B kinase in mitosis and its inhibition by 6-chloropicolinamide derivatives.

While a comprehensive SAR for the entire class of 6-chloropicolinamide derivatives is still evolving, several key trends have been observed in the context of anticancer activity:

  • Amide Substituent: The nature of the substituent on the amide nitrogen is crucial for activity. Bulky and hydrophobic groups are often favored for potent kinase inhibition.

  • Aromatic and Heterocyclic Moieties: The introduction of various aryl and heteroaryl groups, often through Suzuki-Miyaura coupling at the 6-position (after removal or displacement of the chlorine), has been a successful strategy to enhance potency and selectivity.

  • Linker and Spacer: The length and flexibility of any linker connecting the picolinamide core to other pharmacophoric elements can significantly impact biological activity.

Table 1: In Vitro Anticancer Activity of Selected Picolinamide Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
8j VEGFR-2A54912.5[3]
8l VEGFR-2HepG218.2[3]
6p Aurora BHepG2<10[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [5][6] Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (6-chloropicolinamide derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. [7]Chloropicolinate amides and urea derivatives have been investigated as novel inhibitors of Mycobacterium tuberculosis. [7]

While the exact mechanism of action for many antitubercular picolinamides is still under investigation, some studies suggest that they may target enzymes involved in the bacterial cell wall synthesis, such as MurB, an enzyme involved in peptidoglycan biosynthesis. [7]

For antitubercular activity, SAR studies have indicated that:

  • The presence of a 3-chloro-4-amino-6-(2-aminophenyl)picolinate core is beneficial for activity. [7]* Modifications at the amide or urea/thiourea functionality can significantly modulate the antimycobacterial potency. [7] Table 2: In Vitro Antitubercular Activity of Selected Chloropicolinate Derivatives

CompoundTargetM. tuberculosis H37Rv MIC (µg/mL)Reference
Compound A MurB (putative)6.25[7]
Compound B MurB (putative)12.5[7]
(Note: Specific compound structures from the reference are denoted as A and B for illustrative purposes)

The MABA is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. [8][9] Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test compound

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the test compound in 7H9 broth directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions.

    • Include drug-free control wells.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 30 µL of a mixture of Alamar Blue reagent and 10% Tween 80 (1:1) to each well.

    • Re-incubate for 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. [9]

Other Potential Therapeutic Applications

The versatility of the 6-chloropicolinamide scaffold has led to its exploration in other therapeutic areas, although these are at earlier stages of investigation.

  • Anti-inflammatory Activity: Some amide derivatives have shown potential as anti-inflammatory agents, though the mechanism is not always fully elucidated and may not involve direct antagonism of TNF-alpha. [10]The NF-κB signaling pathway is a key regulator of inflammation, and modulation of this pathway is a common strategy for anti-inflammatory drug discovery.

Diagram of NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Inhibitor Potential Picolinamide Derivative Action Inhibitor->IKK Inhibition

Caption: Overview of the NF-κB signaling pathway, a potential target for anti-inflammatory picolinamide derivatives.

  • Antiviral Activity: Picolinic acid and its derivatives have been reported to have antiviral activity, with some studies suggesting they may inhibit viral entry into host cells. [11]The development of 6-chloropicolinamide derivatives as specific antiviral agents is an area for future research.

  • Neurological Disorders: Picolinamide derivatives have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGlu4), a target for Parkinson's disease. [12]Additionally, some picolinamide derivatives have been explored as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. [13]

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. [14][15]While comprehensive ADME data for a wide range of 6-chloropicolinamide derivatives are not extensively published, some general considerations and findings from related structures can provide valuable insights.

  • Absorption: The oral bioavailability of picolinamide derivatives can be variable and is highly dependent on the specific substituents. Physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity play a crucial role.

  • Distribution: The distribution of these compounds will be influenced by factors such as plasma protein binding and their ability to cross biological membranes, including the blood-brain barrier for CNS-targeted agents.

  • Metabolism: The pyridine ring and amide linkage are susceptible to various metabolic transformations, primarily mediated by cytochrome P450 enzymes in the liver. [16]* Excretion: The parent drug and its metabolites are typically eliminated from the body via renal and/or hepatic routes. [15] Further dedicated ADME and pharmacokinetic studies are essential for the optimization of 6-chloropicolinamide derivatives into viable drug candidates.

Conclusion and Future Perspectives

The 6-chloropicolinamide scaffold represents a highly promising and synthetically accessible starting point for the development of novel therapeutics. Its demonstrated efficacy in preclinical models for cancer and tuberculosis, coupled with emerging evidence of its potential in other disease areas, underscores its importance in medicinal chemistry. Future research efforts should focus on:

  • Systematic SAR studies to build a more comprehensive understanding of the structural requirements for activity and selectivity across different targets.

  • Exploration of novel therapeutic targets to fully exploit the biological potential of this versatile scaffold.

  • In-depth investigation of the mechanisms of action for the observed biological activities.

  • Early and integrated assessment of ADME properties to guide the design of derivatives with favorable pharmacokinetic profiles.

The continued exploration and optimization of 6-chloropicolinamide derivatives hold great promise for the discovery of the next generation of innovative medicines.

References

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC - NIH. [Link]

  • What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. [Link]

  • NF-κB - Wikipedia. [Link]

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC. [Link]

  • Aurora Kinase Signaling Pathway - Creative Diagnostics. [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis - Brieflands. [Link]

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  • Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - Taylor & Francis. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC. [Link]

  • The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. [Link]

  • Pharmacokinetics - study of ADME - Pharmacology Mentor. [Link]

  • Aurora kinases: Generators of spatial control during mitosis - Frontiers. [Link]

  • Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed. [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC. [Link]

  • synthesis and characterization of n-chloropicolinamide: a new, mild, stable, effective and efficient oxidant for organic substrates. [Link]

  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW Yugal Kishor Rajput1*, Trivendra Ku Sahu2 - History of Medicine. [Link]

  • A review: Mechanism of action of antiviral drugs - PMC. [Link]

  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma - ScholarWorks @ UTRGV. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. [Link]

  • Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). [Link]

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  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship - Science Alert. [Link]

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Sources

An In-Depth Technical Guide to 6-Chloropyridine-2-carboxylic Acid Piperidide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloropyridine-2-carboxylic acid piperidide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific amide, this document establishes a foundational understanding through a detailed analysis of its widely studied precursor, 6-chloropyridine-2-carboxylic acid. The guide elucidates the nomenclature, physicochemical properties, and synthesis of the precursor, followed by a logical exploration of the synthetic pathways, and inferred properties and potential applications of the target piperidide derivative.

Part 1: The Foundational Precursor: 6-Chloropyridine-2-carboxylic Acid

A thorough understanding of 6-chloropyridine-2-carboxylic acid is paramount to appreciating the synthesis and potential utility of its piperidide derivative. This substituted pyridine carboxylic acid serves as a key building block in the synthesis of a variety of more complex molecules.

Nomenclature and Chemical Identifiers

6-Chloropyridine-2-carboxylic acid is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. Establishing clarity in its identification is the first step in any research endeavor.

Identifier Type Value Source
Systematic (IUPAC) Name 6-chloropyridine-2-carboxylic acidPubChem[1]
CAS Number 4684-94-0PubChem[1]
Common Synonyms 6-Chloropicolinic acid, 6-Chloro-2-pyridinecarboxylic acid, 2-Chloro-6-pyridinecarboxylic acidChem-Impex[2], PubChem[1]
Molecular Formula C₆H₄ClNO₂Chem-Impex[2]
Molecular Weight 157.56 g/mol Chem-Impex[2]
Physicochemical Properties of 6-Chloropyridine-2-carboxylic Acid

The physical and chemical characteristics of the precursor are crucial for designing reaction conditions for the synthesis of its derivatives.

Property Value Source
Appearance White to off-white crystalline powderChem-Impex[2]
Purity ≥ 98% (GC) is commercially availableChem-Impex[2]
Storage Conditions Store at 0-8°CChem-Impex[2]
Applications of 6-Chloropyridine-2-carboxylic Acid

The utility of this precursor is demonstrated by its application in various fields of chemical synthesis:

  • Pharmaceutical Development: It serves as a vital intermediate in the synthesis of a range of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[2]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[2]

  • Material Science: It is involved in the production of specialty polymers and resins.[2]

Part 2: Synthesis and Characterization of 6-Chloropyridine-2-carboxylic Acid Piperidide

While specific experimental data for 6-chloropyridine-2-carboxylic acid piperidide, systematically named (6-chloropyridin-2-yl)(piperidin-1-yl)methanone, is not widely published, its synthesis can be confidently predicted based on well-established principles of amide bond formation. The piperidine ring is a prevalent scaffold in medicinal chemistry, known to modulate physicochemical properties and enhance biological activity.[3][4]

Synthetic Pathways

The formation of an amide bond between a carboxylic acid and a secondary amine like piperidine is a fundamental transformation in organic chemistry. Two primary, reliable methods are outlined below.

This is a classic and robust two-step method for amide synthesis.

  • Step 1: Activation of the Carboxylic Acid. 6-Chloropyridine-2-carboxylic acid is first converted to its more reactive acyl chloride derivative, 6-chloropyridine-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence reaction conditions and byproducts. Thionyl chloride, for instance, is often used due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed.

  • Step 2: Nucleophilic Acyl Substitution. The resulting acyl chloride is then reacted with piperidine. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.

Acyl_Chloride_Amidation cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 6-Chloropyridine- 2-carboxylic acid Acyl_Chloride 6-Chloropyridine- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ Amide_Product 6-Chloropyridine-2-carboxylic acid piperidide Acyl_Chloride->Amide_Product Nucleophilic Attack Acyl_Chloride->Amide_Product Intermediate Piperidine Piperidine Base Base (e.g., Et₃N)

Figure 1: Synthesis via Acyl Chloride Intermediate

Modern peptide coupling reagents offer a milder, one-pot alternative for forming amide bonds directly from carboxylic acids and amines, avoiding the need to isolate the often-sensitive acyl chloride intermediate.

  • Methodology: In this approach, 6-chloropyridine-2-carboxylic acid and piperidine are mixed in an appropriate solvent, along with a coupling agent and a non-nucleophilic base. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. The coupling agent activates the carboxylic acid in situ to form a highly reactive intermediate, which is then readily attacked by the amine.

Peptide_Coupling Carboxylic_Acid 6-Chloropyridine-2-carboxylic acid Reaction_Vessel One-Pot Reaction Carboxylic_Acid->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Amide_Product 6-Chloropyridine-2-carboxylic acid piperidide Reaction_Vessel->Amide_Product Amide Bond Formation

Figure 2: Direct Amide Coupling Workflow
Predicted Physicochemical Properties and Identification

While a specific CAS number for (6-chloropyridin-2-yl)(piperidin-1-yl)methanone is not readily found in major databases, the CAS number for the isomeric compound, (6-chloropyridin-3-yl)(piperidin-1-yl)methanone, is 64614-48-8 [5]. This indicates that compounds of this class are recognized and cataloged. For the target 2-substituted isomer, a systematic search in chemical registration databases would be required to ascertain if a CAS number has been assigned.

Based on the structure, we can infer the following properties:

Identifier Type Predicted Value
Systematic (IUPAC) Name (6-chloropyridin-2-yl)(piperidin-1-yl)methanone
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.
Potential Applications in Research and Development

The structural motif of a substituted pyridine core linked to a piperidine moiety is of significant interest in drug discovery and agrochemical research.

  • Medicinal Chemistry: Piperidine and its derivatives are among the most important synthetic fragments for drug design.[6] The introduction of a piperidine ring can enhance a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 6-chloropyridine-2-carboxamide scaffold is a known pharmacophore. For instance, derivatives of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid have been investigated as epithelial sodium channel blockers.[7] The target compound could be a valuable intermediate for creating libraries of novel compounds to be screened for various biological activities.

  • Agrochemicals: As the precursor is used in the synthesis of herbicides and pesticides, it is plausible that the piperidide derivative could also serve as an intermediate or possess biological activity in this domain.

  • Materials Science: The rigid aromatic core and the flexible saturated ring could impart interesting properties for the development of novel polymers or functional materials.

Part 3: Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of 6-chloropyridine-2-carboxylic acid piperidide. Researchers should adapt these procedures based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis via Acyl Chloride Intermediate
  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloropyridine-2-carbonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

  • Amidation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve piperidine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the crude 6-chloropyridine-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Amide Coupling
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloropyridine-2-carboxylic acid (1.0 eq), piperidine (1.1 eq), and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

    • Dissolve the solids in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

6-Chloropyridine-2-carboxylic acid piperidide represents a synthetically accessible molecule with significant potential as an intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. While direct experimental data on this specific compound is sparse, a robust understanding of its synthesis and likely properties can be derived from the well-characterized nature of its precursor, 6-chloropyridine-2-carboxylic acid, and established principles of organic synthesis. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and scientists to explore the chemistry and potential applications of this and related compounds.

References

  • PubChem. 6-Chloropicolinic acid. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents.
  • MDPI. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

Heterocyclic Amide Building Blocks: Synthetic Strategies & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amide bond is the backbone of medicinal chemistry, present in approximately two-thirds of all drug candidates. However, when this functionality is embedded within or attached to heterocyclic systems, the standard rules of engagement change. Heterocyclic amides —where either the acyl or amino component is a heterocycle—offer distinct advantages in hydrogen bond vectoring, conformational restriction, and metabolic stability compared to their phenyl-amide counterparts.

This guide addresses the specific challenges of synthesizing these privileged scaffolds, particularly when dealing with electron-deficient amines (e.g., 2-aminopyridines) or sterically hindered heterocyclic acids. It moves beyond standard EDC/NHS chemistry to detail high-energy coupling reagents (T3P), transition-metal catalysis (Buchwald-Hartwig), and bioisosteric replacement strategies.

Part 1: Structural Significance & Design Principles

The Amide as a Vector

In heterocyclic medicinal chemistry, the amide bond is rarely just a linker; it is a critical pharmacophore.

  • Directionality: Unlike sulfonamides or ethers, the amide bond is planar (due to resonance) and presents a distinct dipole.

  • Hydrogen Bonding: It serves as both a Hydrogen Bond Donor (NH) and Acceptor (CO). When attached to a heterocycle (e.g., pyridine, pyrimidine), the ring nitrogen can create a "chelate-like" motif with the amide NH, locking the conformation via an intramolecular hydrogen bond. This conformational lock reduces the entropic penalty of binding to a protein target.

Metabolic Stability

Standard amides are susceptible to hydrolysis by amidases and oxidative metabolism.

  • The "Ortho" Effect: Placing a heteroatom (N, O) ortho to the amide attachment point on an aromatic ring often increases metabolic stability by electronically deactivating the ring toward oxidation and sterically hindering hydrolytic enzymes.

  • Electronic Deactivation: Electron-deficient heterocycles (e.g., pyrazine, thiazole) pull electron density away from the amide nitrogen, lowering its pKa and altering its hydrogen bond donor strength, which can be tuned to match specific active site requirements.

Part 2: Synthetic Methodologies (The "How-To")

The synthesis of heterocyclic amides is often plagued by low nucleophilicity . Amines such as 2-aminopyridine or 2-aminothiazole are notoriously difficult to acylate using standard carbodiimides (EDC, DCC) because the lone pair is delocalized into the ring system. Furthermore, the ring nitrogen is often more nucleophilic than the exocyclic amine, leading to unwanted ring acylation.

Decision Matrix: Selecting the Right Method

Do not default to HATU. Analyze the electronic and steric profile of your substrates.

SyntheticMatrix Start Analyze Substrates AmineType Amine Nucleophilicity? Start->AmineType AcidType Acid Sterics? AmineType->AcidType Electron-Deficient Heterocycle (e.g., 2-aminopyridine) Standard Standard Coupling (HATU / EDC+HOBt) AmineType->Standard Aliphatic / Electron-Rich Aniline T3P Propanephosphonic Acid Anhydride (T3P + Pyridine) AcidType->T3P High Steric Bulk (Racemization Prone) AcidChloride Acid Chloride Method (Ghosez Reagent / POCl3) AcidType->AcidChloride Stable Acid (No Chiral Centers) Buchwald Pd-Catalyzed Amidation (Buchwald-Hartwig) AcidType->Buchwald Extreme Deactivation (Amine pKa < 2)

Figure 1: Synthetic decision tree for heterocyclic amide formation. Blue indicates start, Green is standard, Yellow is intermediate difficulty, Red requires advanced activation.

The "Gold Standard" for Difficult Couplings: T3P

Propanephosphonic acid anhydride (T3P) has emerged as the superior reagent for heterocyclic amides.

  • Mechanism: It forms a mixed anhydride with the carboxylic acid. The cyclic structure of T3P is highly strained, driving the reaction forward.

  • Why it works:

    • Low Epimerization: The activation is mild enough to preserve chiral centers alpha to the carbonyl.

    • Solubility: T3P byproducts are water-soluble, simplifying workup (critical for polar heterocyclic products).[1]

    • Sterics: It is exceptionally effective for coupling hindered acids to weak amines.

Part 3: Experimental Protocols

Protocol A: T3P-Mediated Coupling of 2-Aminopyridine

Use this for: Coupling chiral heterocyclic acids to electron-deficient amines.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the heterocyclic amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

    • Note: EtOAc is preferred as T3P is often supplied as a 50% solution in EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 2–12 hours. Monitor by LCMS.[2]

    • Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), saturated NaHCO3 (x2), and brine. Dry over Na2SO4.

    • Validation: The absence of the "activated ester" peak in LCMS and the disappearance of the acid peak confirms conversion.

Protocol B: Buchwald-Hartwig Amidation (Pd-Catalyzed)

Use this for: Extremely unreactive amines or when starting from an aryl halide instead of an acid.

  • Reagents:

    • Substrates: Aryl/Heteroaryl Bromide (1.0 equiv) + Primary Amide (1.2 equiv).

    • Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2.

    • Ligand: Xantphos (rigid bite angle, good for amides) or BrettPhos (excellent for heteroaryls). Use 1:1.2 metal-to-ligand ratio.

    • Base: Cs2CO3 (2.0 equiv) is standard; K3PO4 can be used for base-sensitive substrates.

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried vial with halide, amide, base, Pd source, and ligand.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane via syringe.

    • Heat to 100°C for 12–18 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Part 4: Case Study – The Glucokinase Activator

Context: In a high-profile optimization program by Pfizer, chemists needed to couple a racemization-prone carboxylic acid to a 2-aminopyridine .[1]

  • The Problem: Standard reagents (EDC/HOBt, HATU) resulted in <10% yield or significant racemization due to the low nucleophilicity of the pyridine nitrogen and the high acidity of the alpha-proton on the acid.

  • The Failure: Acid chloride generation (oxalyl chloride) led to decomposition of the complex heterocyclic acid.

  • The Solution: Screening revealed T3P as the only reagent capable of delivering the product in >85% yield with >99% enantiomeric excess (ee).

  • Causality: The T3P mixed anhydride intermediate was reactive enough to acylate the pyridine but not basic enough to deprotonate the alpha-carbon, preserving stereochemistry.

Part 5: Bioisosterism – Escaping the Amide

When the amide bond itself is a metabolic liability (rapid hydrolysis) or causes permeability issues (high TPSA), heterocyclic bioisosteres are the next logical step.

Common Replacements
BioisostereStructureKey Property Change
1,2,4-Oxadiazole 5-membered ringImproved metabolic stability; removes H-bond donor (NH).
1,2,3-Triazole 5-membered ringMimics the trans-amide geometry; stable to hydrolysis.
Oxetane 4-membered etherReduces lipophilicity (LogP) while maintaining polarity; "carbonyl" mimic.
Design Cycle: Metabolic Stabilization

Bioisostere Amide Unstable Amide (High Clearance) Design Design Bioisostere (Oxadiazole/Triazole) Amide->Design Identify Liability Synth Synthesis (Dipolar Cycloaddition) Design->Synth Scaffold Hop Test Microsomal Stability (HLM/RLM Assay) Synth->Test Validate Test->Amide Iterate if unstable

Figure 2: Iterative design cycle for replacing labile amide bonds with heterocyclic bioisosteres.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Chemical Reviews. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature.[4] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4] Chemical Society Reviews. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine from 6-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine (CAS: 120738-98-7) from 6-chloropicolinic acid . This transformation is a critical step in the synthesis of various bioactive pharmaceutical scaffolds, including DPP-4 inhibitors and other pyridine-based peptidomimetics.

The primary challenge in this synthesis is the chemoselectivity between the desired acylation of the amine and the undesired Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom at the C6 position. The electron-withdrawing effect of the newly formed carbonyl group at C2 activates the C6-chlorine toward displacement by piperidine (a strong nucleophile). This protocol utilizes a controlled acid chloride activation strategy to mitigate this side reaction, ensuring high purity and yield.

Retrosynthetic Analysis & Strategy

The synthesis relies on the activation of the carboxylic acid followed by nucleophilic acyl substitution. Two pathways were evaluated:

  • Route A (Recommended): Activation via Oxalyl Chloride/DMF (Vilsmeier-Haack intermediate) followed by low-temperature addition.

  • Route B (Alternative): Peptide coupling reagents (HATU/EDC).

Route A is selected for this guide due to its scalability, cost-efficiency, and ease of purification compared to removing urea byproducts from coupling reagents.

Retrosynthesis Product Target: 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine Inter Intermediate: 6-Chloropicolinoyl Chloride Product->Inter Amidation (0°C) SM Starting Material: 6-Chloropicolinic Acid Inter->SM Activation ((COCl)2, DMF) Reagents Reagents: Piperidine + Base Reagents->Product

Figure 1: Retrosynthetic disconnection showing the acyl chloride pathway.

Critical Process Parameters (CPPs)

To prevent the formation of the 2,6-dipiperidinyl byproduct (via SNAr), the following parameters must be strictly controlled:

ParameterSpecificationRationale
Temperature (Step 2) < 5°CHigh temps increase the rate of Cl-displacement by piperidine.
Stoichiometry 1.05 equiv. PiperidineLarge excess of piperidine promotes SNAr side reactions.
Base Selection DIPEA or TEANon-nucleophilic auxiliary bases prevent competition with piperidine.
Activation Time 1-2 hoursEnsure complete conversion to acid chloride to avoid unreacted acid.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • 6-Chloropicolinic acid (purity >98%)

  • Oxalyl Chloride (2.0 M in DCM or neat)

  • Piperidine (Reagent grade)

  • N,N-Dimethylformamide (DMF) (Anhydrous, catalytic amount)

  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (Hunig's Base)

Step 1: Formation of 6-Chloropicolinoyl Chloride

Note: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 6-chloropicolinic acid (10.0 g, 63.5 mmol) and anhydrous DCM (100 mL).

  • Catalyst: Add DMF (0.2 mL, catalytic) to the suspension.

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise, add Oxalyl Chloride (6.5 mL, 76.2 mmol, 1.2 eq) over 15 minutes.

    • Observation: Vigorous gas evolution (CO, CO2, HCl) will occur. Ensure proper venting through a scrubber.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. The solution should become clear, indicating the consumption of the acid.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride, concentrate the mixture to ~30% volume under reduced pressure and back-dilute with fresh anhydrous DCM (100 mL). This prevents side reactions with the amine in the next step.

Step 2: Amidation (Coupling)
  • Preparation: In a separate flask, prepare a solution of Piperidine (5.68 g, 6.6 mL, 66.7 mmol, 1.05 eq) and DIPEA (16.4 g, 22 mL, 127 mmol, 2.0 eq) in anhydrous DCM (50 mL).

  • Cooling: Cool the piperidine/base solution to -10°C to 0°C (Ice/Salt bath).

  • Addition: Transfer the acid chloride solution (from Step 1) into an addition funnel. Add it dropwise to the cold piperidine solution over 30–45 minutes.

    • Critical: Maintain internal temperature below 5°C.

  • Completion: After addition, allow the reaction to warm to RT slowly and stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The acid chloride converts to the amide (Product) rapidly.

Step 3: Workup and Purification
  • Quench: Quench the reaction by adding saturated NaHCO3 solution (100 mL). Stir for 15 minutes.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM (50 mL).

  • Washing: Wash the combined organics sequentially with:

    • 0.5 M HCl (50 mL) – Removes unreacted piperidine and DIPEA.

    • Water (50 mL)

    • Brine (50 mL)

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude oil or solid.

  • Purification:

    • High Purity: Recrystallize from Hexane/EtOAc or Isopropyl ether.

    • Standard: Flash Column Chromatography (SiO2, eluting with 10-30% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Process Flow & Mechanism

The following diagram illustrates the reaction mechanism and the critical decision points to avoid the SNAr side reaction.

ReactionMechanism cluster_pathways Reaction Pathways SM 6-Chloropicolinic Acid Act Activation (Oxalyl Cl / DMF) SM->Act Int Acid Chloride Intermediate (Electrophilic Carbonyl) Act->Int - CO, CO2, HCl PathA Path A (0°C): Amidation (Kinetic Control) Int->PathA + Piperidine Low Temp PathB Path B (>25°C): SnAr Attack (Thermodynamic Risk) Int->PathB + Excess Piperidine High Temp Prod Product: 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine PathA->Prod Major ByProd Byproduct: 2,6-Dipiperidinyl derivative PathB->ByProd Minor/Avoid

Figure 2: Mechanistic pathway highlighting the competition between Amidation and SnAr.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic piperidine multiplets (1.5–1.7 ppm, 3.3–3.7 ppm) and the pyridine aromatic protons (7.4–7.8 ppm).

    • Check: The integration of the piperidine ring adjacent to nitrogen should correspond to 4 protons.

  • LC-MS: Mass peak [M+H]+ = 225.1 (Calculated for C11H13ClN2O).

    • Impurity Check: Watch for [M+H]+ = 274.2, which corresponds to the SNAr byproduct (displaced Cl).

Safety & Handling

  • Oxalyl Chloride: Toxic by inhalation and corrosive. Generates CO and HCl upon contact with water. Use only in a fume hood.

  • Piperidine: Flammable liquid, toxic, and a precursor for controlled substances in some jurisdictions. Handle with strict inventory control.

  • 6-Chloropicolinic Acid: Irritant.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (General reference for amide coupling mechanisms).
  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61, 10827–10852.

  • Spitzner, R.Pyridine-2-carboxylic Acid Derivatives. In Science of Synthesis; Thieme: Stuttgart, 2005; Vol. 15.
  • Takeda Pharmaceutical Company. Preparation of aminopiperidine derivatives as DPP-IV inhibitors. US Patent 20060063768, March 23, 2006. (Describes analogous synthesis of picolinic acid amides).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Nucleophilic Aromatic Substitution mechanisms on pyridines).

Sources

Application Note: A Robust and Scalable Protocol for the Amide Coupling of 6-Chloropicolinic Acid and Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the amide coupling of 6-chloropicolinic acid and piperidine, a common transformation in medicinal chemistry and drug development. We will delve into the mechanistic rationale for reagent selection, offering a comparative overview of common coupling agents. The core of this document is a detailed, step-by-step experimental procedure using Propanephosphonic Anhydride (T3P®), a highly efficient, safe, and scalable reagent. This guide also includes protocols for reaction workup, product purification via flash chromatography, and expected analytical characterization data to ensure a self-validating experimental workflow.

Introduction: The Central Role of Amide Bond Formation

The amide bond is a cornerstone of modern pharmaceutical science, present in a vast array of bioactive molecules and active pharmaceutical ingredients (APIs). Consequently, the development of reliable and efficient amide bond-forming reactions is one of the most frequent challenges in drug discovery.[1] Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1]

This guide focuses on the coupling of 6-chloropicolinic acid with piperidine. This specific transformation is representative of couplings between heteroaromatic carboxylic acids and cyclic secondary amines, a motif frequently explored in the synthesis of novel chemical entities.

Mechanistic Insight & Reagent Selection

A multitude of coupling reagents have been developed to facilitate amide bond formation, each with its own mechanism, advantages, and disadvantages.[3] The choice of reagent is critical and depends on factors such as substrate scope, desired reaction conditions, and scalability.

Common Coupling Reagents: A Comparative Overview
Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more stable active ester and suppress racemization.[4][5][6][7]Cost-effective, widely used.[2]Can cause racemization of chiral carboxylic acids. DCC byproduct (DCU) is poorly soluble and can complicate purification.
Uronium/Guanidinium HATU, HBTUThe carboxylate attacks the reagent to form an unstable isouronium salt, which is then converted to a highly reactive OAt- or OBt-active ester.[8][9][10]High coupling efficiency, fast reaction rates, low racemization.[8][10]Higher cost, can be sensitive to moisture.
Phosphonium PyBOP, PyAOPSimilar to uronium salts, forms an active ester intermediate.High reactivity, effective for hindered substrates.Byproducts can be difficult to remove.
Anhydrides T3P® The carboxylate attacks T3P® to form a mixed phosphonic-carboxylic anhydride, which is a highly activated intermediate for aminolysis.[11][12]Excellent reactivity, mild conditions, water-soluble byproducts for easy removal, low toxicity, and low epimerization risk.[11][12][13]Often supplied as a solution in an organic solvent.

For the coupling of 6-chloropicolinic acid and piperidine, Propanephosphonic Anhydride (T3P®) is selected as the reagent of choice. Its key advantages are the simple aqueous workup to remove byproducts and its proven efficacy in a wide range of amide formations, including those with challenging substrates.[11][13][14]

The T3P® Coupling Mechanism

The reaction proceeds through a well-defined pathway:

  • Deprotonation: A mild base, such as triethylamine (TEA) or pyridine, deprotonates the 6-chloropicolinic acid to form the corresponding carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on one of the phosphorus atoms of the T3P® cyclic trimer, forming a mixed phosphonic-carboxylic anhydride. This intermediate is highly activated towards nucleophilic attack.

  • Aminolysis: Piperidine attacks the carbonyl carbon of the activated anhydride.

  • Product Formation: The tetrahedral intermediate collapses, forming the desired amide product, (6-chloropyridin-2-yl)(piperidin-1-yl)methanone, and releasing a water-soluble phosphonic acid byproduct.[11][12]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
6-Chloropicolinic AcidC₆H₄ClNO₂157.565.0788 mg1.0
PiperidineC₅H₁₁N85.155.50.57 mL1.1
T3P® (50% in EtOAc)(C₃H₇PO₂)₃318.186.03.8 mL1.2
Triethylamine (TEA)C₆H₁₅N101.1915.02.1 mL3.0
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-25 mL-
Saturated NaHCO₃ (aq)---2 x 20 mL-
Brine---20 mL-
Anhydrous Na₂SO₄---As needed-
Reaction Setup and Execution
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropicolinic acid (788 mg, 5.0 mmol).

  • Add ethyl acetate (25 mL) to the flask. Stir the suspension at room temperature.

  • Add piperidine (0.57 mL, 5.5 mmol, 1.1 equiv.) followed by triethylamine (2.1 mL, 15.0 mmol, 3.0 equiv.). Stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add the T3P® solution (50% in EtOAc, 3.8 mL, 6.0 mmol, 1.2 equiv.) dropwise over 5-10 minutes. Note: A slight exotherm may be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Workup Procedure
  • Once the reaction is complete, carefully quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). The aqueous washes effectively remove the phosphonic acid byproducts and excess triethylamine salts.[11][12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Visualization of the Experimental Workflow

The following diagram outlines the complete process from reaction setup to the isolation of the purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask: 6-Chloropicolinic Acid Ethyl Acetate B 2. Add Reagents: Piperidine Triethylamine A->B C 3. Cool to 0 °C B->C D 4. Add T3P® Solution C->D E 5. Stir at RT (2-4 hours) D->E Warm to RT F 6. Monitor by TLC/LC-MS E->F G 7. Quench with H₂O F->G Reaction Complete H 8. Wash with sat. NaHCO₃ G->H I 9. Wash with Brine H->I J 10. Dry (Na₂SO₄) & Concentrate I->J K 11. Flash Chromatography J->K L 12. Characterization (NMR, MS) K->L

Caption: Experimental workflow for T3P®-mediated amide coupling.

Purification Protocol: Flash Column Chromatography

The crude product, which may contain minor impurities, can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).[15]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc). The polarity can be adjusted based on TLC analysis of the crude material.

  • Pro-Tip: For basic compounds like the target amide, "tailing" on the silica column can be an issue due to interaction with acidic silanol groups.[16][17] To mitigate this, 0.5-1% triethylamine can be added to the eluent system.[18]

Product Characterization

The identity and purity of the final product, (6-chloropyridin-2-yl)(piperidin-1-yl)methanone , should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will show characteristic signals for both the 6-chloropicolinyl and piperidinyl fragments. Protons on the pyridine ring are expected between 7.4-7.9 ppm. The piperidine protons will appear as broad multiplets in the aliphatic region, typically between 1.5-1.8 ppm and 3.4-3.8 ppm. Due to restricted rotation around the amide C-N bond, some piperidine signals may be broadened or appear as distinct sets of peaks.[19][20]

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals include the amide carbonyl (~165-170 ppm) and distinct aromatic carbons of the pyridine ring, as well as the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₃ClN₂O, [M+H]⁺: 225.08. Found: 225.1.

Conclusion

The protocol described herein, utilizing T3P® as the coupling agent, provides a reliable, efficient, and scalable method for the synthesis of (6-chloropyridin-2-yl)(piperidin-1-yl)methanone. The straightforward procedure, mild reaction conditions, and simple aqueous workup make this an excellent choice for applications in both discovery and process chemistry. The inclusion of detailed purification and characterization guidelines ensures that researchers can confidently produce and validate the target amide with high purity.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies. National Center for Biotechnology Information (PubMed). [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Stereochemical Aspects of T3P Amidations. ACS Publications. [Link]

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. National Center for Biotechnology Information (PMC). [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Picolinamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). The Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Process for synthesis of picolinamides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. National Center for Biotechnology Information (PMC). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

Sources

Application Note: One-Pot Synthesis of 2-Chloro-6-piperidinecarbonylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable, one-pot protocol for the synthesis of 2-chloro-6-piperidinecarbonylpyridine (CAS: 64614-48-8), a critical intermediate in the development of local anesthetics (bupivacaine analogues) and P2X3 antagonists.

Traditional methods often involve the generation of unstable acid chlorides or the use of expensive peptide coupling reagents that require tedious purification. This guide introduces a streamlined approach using Propylphosphonic Anhydride (T3P®) . This cyclic anhydride acts as a coupling agent and water scavenger, driving the reaction to completion in a single vessel with high yield (>90%) and purity, eliminating the need for intermediate isolation.

Retrosynthetic Analysis & Strategy

The target molecule features an amide bond at the C2 position of a pyridine ring, flanked by a chlorine atom at C6. The electron-deficient nature of the 2-chloropyridine ring makes the carboxylic acid precursor less reactive than standard benzoic acids, requiring efficient activation.

Strategic Disconnection
  • Bond Formed: Amide (C-N) linkage.

  • Precursors: 6-Chloropyridine-2-carboxylic acid (6-Chloropicolinic acid) + Piperidine.

  • Activator: T3P (Propylphosphonic anhydride).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Why T3P?

Unlike Thionyl Chloride (


), which releases corrosive gases (

,

) and requires anhydrous conditions, T3P is non-toxic, non-allergenic, and operates efficiently in common solvents (EtOAc, DMF, DCM). It generates only water-soluble byproducts, simplifying the workup to a simple phase separation.

Retrosynthesis Target Target: 2-Chloro-6-piperidinecarbonylpyridine Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursors Precursors: 6-Chloropicolinic Acid + Piperidine Disconnection->Precursors FGI

Figure 1: Retrosynthetic logic for the one-pot assembly of the target amide.

Materials & Equipment

Reagents
ReagentCAS No.[1][2][3][4]Equiv.[4][5]Role
6-Chloropicolinic Acid 4684-94-01.0Limiting Reagent
Piperidine 110-89-41.2Nucleophile
T3P® (50% in EtOAc) 68957-94-81.5Coupling Agent
DIPEA (Hünig's Base) 7087-68-52.5Base
Ethyl Acetate (EtOAc) 141-78-6SolventReaction Medium
Equipment
  • Double-jacketed glass reactor (or round-bottom flask for bench scale).

  • Overhead mechanical stirrer (essential for T3P viscosity).

  • Temperature probe.[4]

  • Addition funnel.

Detailed Experimental Protocol

Phase 1: Solubilization & Activation
  • Charge a clean, dry reactor with 6-Chloropicolinic Acid (10.0 g, 63.5 mmol) .

  • Add Ethyl Acetate (100 mL) (10V relative to limiting reagent). Stir at 200 RPM until a suspension is formed.

  • Add DIPEA (27.6 mL, 158.7 mmol, 2.5 equiv) dropwise. The mixture will clarify as the ammonium salt forms.

    • Note: Maintain temperature < 25°C. The reaction is slightly exothermic.

  • Cool the mixture to 0–5°C using an ice/water bath.

Phase 2: One-Pot Coupling (The "T3P Shot")
  • Add Piperidine (7.5 mL, 76.2 mmol, 1.2 equiv) to the cooled mixture.

  • Add T3P solution (50% w/w in EtOAc, 60.6 g, ~95 mmol, 1.5 equiv) dropwise via addition funnel over 20 minutes.

    • Critical Parameter: Do not let internal temperature rise above 10°C during addition to prevent background hydrolysis of T3P.

  • Warm the reaction to Room Temperature (20–25°C) and stir for 2–4 hours .

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or HPLC. The limiting acid should be <1%.

Phase 3: Workup & Isolation
  • Quench by adding Water (50 mL) directly to the reaction vessel. Stir vigorously for 10 minutes.

  • Separate Phases: Transfer to a separatory funnel. Collect the organic (top) layer.[6]

  • Wash the organic layer sequentially with:

    • 0.5 M HCl (2 x 30 mL): Removes excess piperidine and DIPEA.

    • Sat.

      
       (2 x 30 mL):  Removes unreacted acid and phosphate byproducts.
      
    • Brine (1 x 30 mL): Drying step.

  • Dry over anhydrous

    
    , filter, and concentrate  under reduced pressure (Rotavap at 40°C).
    
  • Result: The product typically crystallizes as an off-white solid or viscous pale yellow oil upon cooling.

Yield Expectation: 92–96% Purity: >98% (HPLC)

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree helps troubleshoot common yield or purity issues during the one-pot sequence.

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Is SM remaining? Start->CheckTLC YesSM Incomplete Conversion CheckTLC->YesSM Yes NoSM Low Yield / Impurities CheckTLC->NoSM No Action1 Add 0.5 eq T3P Check pH > 8 YesSM->Action1 Remedy Action2 Check Aqueous Layer pH Product might be protonated NoSM->Action2 Remedy Final Recover Product Action2->Final Re-extract at pH 7-8

Figure 2: Troubleshooting logic for T3P-mediated amidation.

Key Technical Notes
  • pH Control: The reaction requires a basic pH (approx. 8) to proceed. If the reaction stalls, check the pH of a wet aliquot. Add more DIPEA if acidic.

  • Order of Addition: Adding T3P last (after the amine) is generally preferred to avoid pre-activation of the acid which can sometimes lead to dimerization if the amine addition is delayed. However, T3P is robust enough that simultaneous presence is usually fine.

  • Solvent Choice: EtOAc is preferred for ease of workup. DMF can be used for higher solubility but requires aqueous washes to remove.

Safety & Handling

  • 6-Chloropicolinic Acid: Irritant. Avoid inhalation of dust.

  • Piperidine: Toxic and flammable. Handle in a fume hood.

  • T3P: Corrosive (contains propylphosphonic acid). Causes severe skin burns and eye damage. Wear chemical-resistant gloves and eye protection.

  • Reaction: Exothermic. Control addition rates carefully.

References

  • T3P Reagent Overview

    • Propylphosphonic Anhydride (T3P®)
    • Source: Organic Process Research & Development
  • General Pyridine Amide Synthesis

    • One-pot synthesis of 2-chloro-6-substituted pyridine amides.
    • Source: Journal of Organic Chemistry / NIH
  • Target Molecule Data

    • (6-Chloropyridin-2-yl)(piperidin-1-yl)methanone - Substance Info.
    • Source: PubChem[7]

Sources

Application Note: High-Purity Isolation of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note details the purification of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine (hereafter referred to as Target Compound 1 ). This molecule is a critical bifunctional intermediate in medicinal chemistry. It features a reactive 2-chloro pyridine motif susceptible to SNAr displacement and a stable piperidine amide handle.

The Purification Challenge: The synthesis typically involves the acylation of piperidine with 6-chloropicolinoyl chloride. The primary impurities are:

  • Excess Piperidine: A strong base (pKa ~11.2).

  • 6-Chloropicolinic Acid: Hydrolysis byproduct of the acyl chloride.

  • Regioisomers: Rare, but possible if starting materials are impure.

The Solution: Unlike standard organic workups, the isolation of Target Compound 1 exploits the electronic deficiency of the pyridine ring. The 2-chloro and 6-carbonyl substituents render the pyridine nitrogen essentially non-basic (pKa < 0.5), allowing for a highly selective Acid-Base Differential Extraction that removes 99% of amine impurities without chromatography.

Physicochemical Profile

Understanding the physical properties is the foundation of this protocol.

PropertyValue (Approx.)Implication for Purification
Molecular Weight 224.69 g/mol Suitable for standard LC-MS and flash chromatography.
LogP (Calc) ~2.1Moderately lipophilic; extracts well into DCM, EtOAc, or MTBE.
pKa (Pyridine N) < 0.5CRITICAL: The ring nitrogen is electron-deficient. It will not protonate in dilute aqueous acid (e.g., 1M HCl).
pKa (Piperidine) ~11.2Impurity (piperidine) will fully protonate and partition into water at pH < 9.
Physical State Viscous Oil / Low-Melting SolidCrystallization is possible but may require seeding; oiling out is a common risk.

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture via LC-MS or TLC.

  • TLC System: 30% Ethyl Acetate in Hexanes.

    • Target Compound 1: Rf ~ 0.4–0.5 (UV active, non-staining to Ninhydrin).

    • Piperidine: Rf ~ 0.0 (Baseline, stains with Ninhydrin/Iodine).

    • 6-Chloropicolinic Acid: Rf ~ 0.0–0.1 (Streaks).

Method A: Differential Extraction (The "Chemical Filter")

Applicability: Primary isolation method for scales >1g. Principle: Exploits the massive pKa gap between the product (<0.5) and the piperidine impurity (~11.2).

Protocol Steps:
  • Dilution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use 10 mL solvent per 1 g of crude.

  • Acid Wash (Removes Piperidine):

    • Wash the organic phase twice with 1.0 M HCl (1:1 vol/vol ratio).

    • Mechanism:[1][2][3][4] Piperidine converts to piperidinium chloride (water-soluble). The Target Compound remains in the organic layer because the electron-poor pyridine ring does not protonate.

  • Base Wash (Removes Acid Byproducts):

    • Wash the organic phase once with Saturated NaHCO3 or 1.0 M NaOH .

    • Mechanism:[1][2][3][4] Unreacted 6-chloropicolinic acid converts to the sodium carboxylate (water-soluble) and is removed.

  • Brine Wash & Dry:

    • Wash once with saturated brine.

    • Dry over anhydrous Na2SO4 or MgSO4.

  • Concentration: Filter and concentrate in vacuo.

Success Criteria:

  • 1H NMR should show no multiplets at δ 1.5–3.0 ppm corresponding to free piperidine.

Method B: Flash Column Chromatography

Applicability: High-purity requirements (>99.5%) or if Method A fails to remove non-ionic impurities. Stationary Phase: Silica Gel (40–63 µm).

Gradient Protocol:
Time (CV)% Solvent A (Hexanes/Heptane)% Solvent B (EtOAc)Phase Description
0–295%5%Column Equilibration
2–595% → 80%5% → 20%Elution of non-polar impurities
5–1280% → 50%20% → 50%Product Elution Window
12–150%100%Column Flush

Note: If the compound is an oil, load using a dry-load method (adsorb onto Celite or Silica) to prevent band broadening.

Method C: Crystallization (Scalable Polish)

Applicability: Final purification for solid batches. Solvent System: Ethyl Acetate / n-Heptane.

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of hot EtOAc (50°C).

  • Precipitation: Slowly add n-Heptane dropwise while stirring until a persistent cloudiness appears.

  • Cooling: Allow the mixture to cool to room temperature with gentle stirring. Then, cool to 0°C for 2 hours.

  • Filtration: Collect solids via vacuum filtration.[3] Wash with cold 10% EtOAc/Heptane.

Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Piperidine + Acid) Dissolve Dissolve in DCM or EtOAc Start->Dissolve AcidWash Wash with 1.0 M HCl (Removes Piperidine) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Picolinic Acid) AcidWash->BaseWash Organic Layer AqueousWaste Aqueous Waste (Piperidinium salts) AcidWash->AqueousWaste Aqueous Layer OrganicLayer Organic Layer (Contains Target) BaseWash->OrganicLayer Drying Dry (Na2SO4) & Concentrate OrganicLayer->Drying Decision Is Purity > 98%? Drying->Decision Flash Flash Chromatography (Hex/EtOAc Gradient) Decision->Flash No (Oil) Cryst Crystallization (EtOAc/Heptane) Decision->Cryst No (Solid) Final Pure 2-Chloro-6- [(piperidin-1-yl)carbonyl]pyridine Decision->Final Yes Flash->Final Cryst->Final

Caption: Logical flow for the isolation of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine, prioritizing extraction over chromatography.

Quality Control (QC) Specifications

Verify the identity and purity using the following parameters:

  • HPLC Purity: >98% (Area %) at 254 nm.

  • 1H NMR (CDCl3, 400 MHz):

    • Pyridine Protons: Look for the characteristic splitting pattern of a 2,6-disubstituted pyridine (typically two doublets and a triplet, or a multiplet overlap around 7.4–7.8 ppm).

    • Piperidine Protons: Broad multiplets at 3.3–3.7 ppm (N-CH2) and 1.5–1.7 ppm (C-CH2). Note: Due to restricted rotation of the amide bond, the N-CH2 protons may appear as two distinct broad peaks.

  • LC-MS: [M+H]+ = 225.1 (approx). Confirm the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7977, 2-Chloropyridine.[5] (Data on chloropyridine basicity). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for pKa of electron-deficient pyridines).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[6][7][3][8] Oxford University Press. (General reference for amide bond rotation and NMR characteristics).

Sources

Using 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Bidentate Coordination to Pincer Scaffold Design

Executive Summary & Chemical Profile[1][2][3]

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine (hereafter referred to as Ligand-Cl ) represents a specialized class of 6-halopicolinamides . Unlike simple bipyridines or symmetrical pincer ligands, Ligand-Cl offers a unique "hemilabile-ready" scaffold. It combines a strong


-donating bidentate domain (pyridine-amide) with an electrophilic handle (ortho-chloride).

This guide details its application in two primary workflows:

  • Direct Coordination: Utilizing the molecule as a sterically bulky, electron-deficient bidentate ligand for Lewis Acid catalysis and bioinorganic modeling.

  • Scaffold Functionalization: Using the 2-chloro position as a reactive site to synthesize unsymmetrical PNN or NNN pincer ligands, which are critical for asymmetric hydrogenation and dehydrogenative coupling.

Chemical Profile Table[1][2]
PropertySpecification
IUPAC Name (6-chloropyridin-2-yl)(piperidin-1-yl)methanone
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
Coordination Motif Bidentate (

) or (

)
Electronic Character

-acidic pyridine ring (due to Cl-substitution)
Steric Profile High (Piperidine ring prevents planar aggregation)
Solubility Soluble in DCM, THF, MeCN; Sparingly soluble in Hexanes
Coordination Chemistry & Mechanism

The utility of Ligand-Cl stems from its ability to switch between coordination modes based on pH and metal oxidation state.

2.1 The "Piperidine Effect"

The piperidine moiety is not merely a solubilizing group. In coordination complexes, the steric bulk of the piperidyl ring forces the amide bond to rotate out of planarity in the free ligand. Upon metal binding, it locks into a rigid conformation. This "pre-organization" penalty is offset by the chelate effect, but the bulk prevents the formation of bridging coordination polymers often seen with primary picolinamides.

2.2 Electronic Modulation via 6-Chloro

The chlorine atom at the 6-position exerts a strong inductive withdrawing effect (-I), lowering the LUMO energy of the pyridine ring. This makes the metal center more electrophilic compared to unsubstituted picolinamides, enhancing reactivity in Lewis Acid catalysis (e.g., Cu(II) or Zn(II) mediated hydrolysis).

2.3 Visualization: Coordination Modes

The following diagram illustrates the transition from the free ligand to its Neutral (L-type) and Anionic (X-type) coordination modes, and finally its conversion to a Pincer ligand.

CoordinationModes FreeLigand Free Ligand-Cl (C-Cl Handle Available) NeutralComplex Neutral Mode (L,L) Metal: Pd(II), Pt(II) Binding: N(py) + O(amide) FreeLigand->NeutralComplex + MCl2 (Non-basic conditions) AnionicComplex Anionic Mode (L,X) Metal: Cu(II), Ni(II) Binding: N(py) + N(amide)- FreeLigand->AnionicComplex + M(OAc)2 (Deprotonation) PincerLigand Pincer Scaffold (PNN) Post-Functionalization Sub: Cl -> PR2 FreeLigand->PincerLigand Nucleophilic Sub. (KPPh2 / LiPPh2) NeutralComplex->AnionicComplex + Base (-HCl)

Caption: Figure 1. Divergent coordination pathways for Ligand-Cl. The 6-chloro substituent remains available for functionalization or steric blocking.

Application Protocols
Protocol A: Synthesis of Ligand-Cl

Rationale: Commercial availability varies. In-house synthesis ensures purity, critical for catalytic applications where trace transition metals can skew results.

Materials: 6-Chloropicolinic acid (1.0 eq), Piperidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (Solvent).

  • Activation: Dissolve 6-chloropicolinic acid in dry DCM (0.2 M) under

    
    . Add EDC·HCl and HOBt. Stir at 
    
    
    
    for 30 min to form the active ester.
  • Coupling: Add Piperidine followed by dropwise addition of DIPEA.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Wash with 1M HCl (to remove unreacted piperidine/DIPEA), then sat.

    
    , then Brine.
    
  • Purification: Dry organic layer over

    
    . Concentrate. Recrystallize from Et2O/Hexanes or flash chromatography if necessary.
    
    • QC Check:

      
       NMR should show diagnostic piperidine multiplets (1.5-1.7 ppm, 3.2-3.7 ppm) and pyridine aromatic protons.
      
Protocol B: Synthesis of Pd(II) Coordination Complex

Target: [Pd(Ligand-Cl)Cl₂] – A model for catalytic precatalysts.

  • Precursor Prep: Dissolve

    
     (1.0 eq) in dry DCM.
    
  • Addition: Add Ligand-Cl (1.0 eq) dissolved in minimal DCM dropwise.

  • Precipitation: The solution will likely change color (yellow to orange/red). Stir for 4 hours.

  • Isolation: Add excess Pentane or Diethyl Ether to precipitate the complex. Filter and wash with ether.

  • Validation:

    • IR Spectroscopy: Look for the shift in the Carbonyl (

      
      ) stretch. Free ligand 
      
      
      
      . If O-bound, this shifts to lower wavenumbers (
      
      
      ).
    • X-Ray: Crystals can be grown by slow diffusion of Pentane into a

      
       solution.
      
Protocol C: Strategic Conversion to PNN Pincer Ligand

Rationale: This is the high-value application. The 2-Cl group is displaced by a phosphine source to create a 6-(phosphino)-2-picolinamide ligand, a potent class of hydrogenation catalysts.

Materials: Ligand-Cl,


 (0.5 M in THF), Dry THF.
  • Inert Atmosphere: rigorous exclusion of

    
     is required for phosphine chemistry. Use a glovebox or Schlenk line.
    
  • Nucleophilic Substitution: Dissolve Ligand-Cl in THF. Cool to

    
    .
    
  • Addition: Add

    
     solution (1.1 eq) slowly. The solution often turns deep red/orange.
    
  • Reaction: Warm to RT and stir for 18h. The color may shift to yellow.[3]

  • Quench: Degassed

    
     (aq). Extract with degassed DCM.
    
  • Outcome: The product, 6-(diphenylphosphino)-2-(piperidin-1-carbonyl)pyridine , is a PNN pincer precursor.

Experimental Workflow Visualization

The following diagram maps the decision tree for researchers using this ligand in drug discovery or catalysis.

Workflow Start Start: Ligand-Cl Decision Intended Application? Start->Decision PathA Lewis Acid Catalysis (e.g., Hydrolysis) Decision->PathA High Oxidation State PathB C-H Activation (Directing Group) Decision->PathB Pd(II) Catalysis PathC Pincer Synthesis (PNN / CNN) Decision->PathC Ligand Design StepA Complex with Cu(II) or Zn(II) Form [M(L)2] species PathA->StepA StepB Complex with Pd(OAc)2 Ligand directs C-H activation on external substrate PathB->StepB StepC React with Li-PR2 or Li-R Displace Cl atom PathC->StepC ResultA Bio-mimetic Reactivity StepA->ResultA ResultB Functionalized Arenes StepB->ResultB ResultC Asymmetric Hydrogenation Catalyst StepC->ResultC

Caption: Figure 2. Strategic decision tree for utilizing Ligand-Cl in diverse chemical environments.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield in Protocol A Hydrolysis of active esterEnsure DCM is dry; increase activation time for EDC/HOBt before adding amine.
Complex Precipitation Failure (Protocol B) Ligand is too solubleSwitch solvent system to

/ Hexane layering.
Oxidation in Protocol C

ingress
Phosphines oxidize to phosphine oxides (

) rapidly. Verify inert atmosphere. Check

NMR (Oxide signal

ppm; Product

to

ppm).
Lack of Binding Steric clashThe piperidine ring is bulky. Ensure the metal precursor has labile ligands (e.g., MeCN, COD) rather than strong ones (e.g.,

).
References
  • Daugulis, O., et al. (2011). "Palladium-Catalyzed Carbon–Hydrogen Bond Functionalization of Picolinamides." Accounts of Chemical Research.

    • Context: Foundational work on picolinamides as directing groups.
  • Gunanathan, C., & Milstein, D. (2013). "Bond Activation and Catalysis by Ruthenium Pincer Complexes." Chemical Reviews.

    • Context: Establishes the utility of PNN ligands derived
  • Sambiagio, C., et al. (2014).[2] "Picolinamides as effective ligands for copper-catalysed aryl ether formation."[2] Chemistry – A European Journal.[4]

    • Context: Validates the use of picolinamide ligands in Copper catalysis and the role of amide substitution.[2]

  • Zhu, B., et al. (2023).[1] "Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines." Journal of Organic Chemistry.

    • Context: Modern synthetic routes for substituted pyridine scaffolds.[1]

  • Hood, T. M., & Chaplin, A. B. (2020).[4] "Synthesis and reactivity of iridium complexes of a macrocyclic PNP pincer ligand." Dalton Transactions.[4][5]

    • Context: Advanced applic

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Amide Coupling Optimization (6-Chloropicolinic Acid + Piperidine) Ticket Priority: High (Common Yield Failure Point)

Executive Summary & Critical Mechanism Analysis

The Core Problem: Synthesizing 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is deceptively difficult. While standard amide couplings (EDC, HATU) work for benzoic acids, they often fail for 6-chloropicolinic acid (yields <10%).

The "Picolinic Trap": The pyridine nitrogen (N1) is basic and sterically close to the carboxylic acid at C2 (or C6 in this numbering).

  • Sequestration: The pyridine nitrogen can coordinate with the activated ester or the coupling reagent itself, forming unreactive intermediates (e.g., N-acylurea byproducts with carbodiimides).

  • 
     Competition:  The chlorine at C2 is activated by the electron-withdrawing carbonyl group. If the amidation is sluggish and heat is applied, piperidine (a strong secondary amine nucleophile) will attack the C-Cl bond, displacing the chlorine to form the 2,6-dipiperidinyl byproduct .
    

The Solution: Switching to Propylphosphonic Anhydride (T3P) is the industry-standard fix for this specific scaffold. T3P drives the reaction through a cyclic anhydride intermediate that is less susceptible to pyridine nitrogen interference and highly reactive, allowing the reaction to proceed at lower temperatures to suppress


.
Visualizing the Reaction Pathways

ReactionPathways Start 6-Chloropicolinic Acid + Piperidine Activation Activation Step (Reagent Dependent) Start->Activation Path_T3P T3P / Base (Fast Activation) Activation->Path_T3P Preferred Path_Heat Excess Heat / Slow Activation Activation->Path_Heat Risk Factor Byproduct_Urea N-Acylurea / Stuck Intermediate Activation->Byproduct_Urea EDC/HATU Failure Mode Product Target Amide (>85% Yield) Path_T3P->Product Kinetic Control Byproduct_SNAr SNAr Byproduct (Cl displacement) Path_Heat->Byproduct_SNAr Nucleophilic Attack at C-Cl

Figure 1: Competitive reaction pathways. T3P favors the upper path, avoiding the "Picolinic Trap" and


 side reactions.

Troubleshooting Guide

Use this matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Yield < 10% (Starting Material Remains) Poor Activation: The pyridine nitrogen is deactivating the active ester (common with HATU/EDC).Switch to T3P (50% in EtOAc/DMF). T3P is less sensitive to steric/electronic interference from the pyridine ring.
Impurity: M+ Product + 49 Da

Reaction:
Piperidine has displaced the Chlorine atom.
Reduce Temperature: Run the reaction at 0°C

RT. Do not heat above 40°C. Add piperidine slowly after acid activation.
Impurity: N-Acylurea Carbodiimide Rearrangement: Common with EDC/DCC in slow reactions.Abandon Carbodiimides. If T3P is unavailable, use the Acid Chloride method (Oxalyl Chloride/DMF cat).
Product trapped in Aqueous Phase Zwitterionic Nature: The product may be partially protonated on the pyridine nitrogen.pH Adjustment: Ensure the aqueous workup is slightly basic (pH ~8-9) to keep the pyridine deprotonated and organic-soluble.
Solid Precipitate during Reaction Insolubility of Intermediate: The active ester precipitated before reacting.Solvent Switch: Use 2-MeTHF or DMF . 2-MeTHF is excellent for T3P couplings and solubilizing polar intermediates.

Optimized Protocols

Method A: The "Gold Standard" (T3P Coupling)

Recommended for highest purity and yield (>85%).

Reagents:

  • 6-Chloropicolinic acid (1.0 equiv)[1][2]

  • Piperidine (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step:

  • Dissolution: Charge 6-chloropicolinic acid (1.0 eq) and the Base (3.0 eq) into the reactor with EtOAc (10 volumes). Stir at 0°C.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes. Note: T3P is acidic; the exotherm is mild but controlled.

  • Incubation: Stir at 0°C for 20 minutes to ensure formation of the mixed anhydride.

  • Addition: Add Piperidine (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Do not heat.

  • Workup:

    • Quench with water (5 vols).

    • Wash organic layer with 0.5M HCl (to remove excess pyridine/piperidine). Caution: Do not make too acidic or product may salt out.

    • Wash with sat.

      
       (to remove unreacted acid).
      
    • Dry (

      
      ) and concentrate.
      
Method B: The "Classic" (Acid Chloride)

Use if T3P is unavailable. Requires strict moisture control.

Reagents:

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • DCM (Dichloromethane)

Step-by-Step:

  • Suspend 6-chloropicolinic acid in dry DCM at 0°C.

  • Add cat. DMF.[3][4] Add Oxalyl Chloride dropwise (gas evolution).

  • Stir at RT for 1 hour until clear (Acid Chloride formation).

  • Concentrate to dryness (remove excess oxalyl chloride) or use solution directly if precise.

  • Redissolve in DCM. Cool to 0°C.

  • Add DIPEA (2.0 eq) followed by Piperidine (1.0 eq).

  • Stir 1 hour. Wash with water/brine.

Workflow Decision Tree

DecisionTree Start Start: 6-Cl-Picolinic Acid CheckT3P Is T3P Available? Start->CheckT3P MethodA Method A: T3P (High Yield, Low Impurity) CheckT3P->MethodA Yes MethodB Method B: Acid Chloride (Moisture Sensitive) CheckT3P->MethodB No CheckScale Scale > 100g? MethodA->CheckScale AdviceScale Use 2-MeTHF solvent (Better solubility) CheckScale->AdviceScale Yes

Figure 2: Selection logic for synthetic route.

Frequently Asked Questions (FAQs)

Q: Why can't I just use EDC/HOBt? It works for my other acids. A: Picolinic acids are unique. The nitrogen atom at position 1 forms a stable, unreactive complex with the O-acylisourea intermediate formed by EDC. This "dead-end" intermediate prevents the amine from attacking. T3P avoids this by forming a cyclic anhydride that is too sterically bulky to be sequestered by the pyridine nitrogen [1, 2].

Q: I see a byproduct with Mass M+49. What is it? A: This is the


 product. You have displaced the Chlorine (Mass 35) with a second Piperidine molecule (Mass 84). Net change: +49. This happens if you have excess piperidine and high temperatures. Keep the reaction at or below 25°C.

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but 

requires heating to form the acid chloride effectively, which might degrade the sensitive chloropyridine ring or cause polymerization. Oxalyl chloride works at room temperature and is gentler.

Q: What is the best solvent for the T3P reaction? A: Ethyl Acetate (EtOAc) is standard. However, if you face solubility issues, 2-MeTHF (2-Methyltetrahydrofuran) is superior due to its higher lipophilicity and ability to solvate the zwitterionic starting material [4].

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Esters."[6][7] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Bachem. (2024).[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Technical Support Center: Troubleshooting Low Conversion in 6-Chloropicolinic Acid Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amidation of 6-chloropicolinic acid. The unique electronic properties of this substrate can often lead to sluggish reactions and low conversion rates. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you might be facing in the laboratory. The questions are structured to guide you from common problems to more nuanced challenges.

Q1: My amidation of 6-chloropicolinic acid has stalled with a low conversion rate. What are the primary factors to investigate?

Low conversion is the most common issue reported for this substrate. The cause is typically rooted in the suboptimal activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions. The electron-withdrawing nature of both the pyridine ring and the 6-chloro substituent decreases the nucleophilicity of the carboxylate, making the initial activation step the rate-limiting factor in many cases.

Here is a logical workflow to diagnose the issue:

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_coupling Coupling System Optimization A Low Conversion Identified (via TLC, LC-MS, NMR) B Step 1: Verify Reagent Quality & Stoichiometry A->B Start Here C Step 2: Re-evaluate the Coupling System B->C Reagents OK B1 Is 6-Chloropicolinic Acid Pure? (Check for hydrolysis, etc.) B2 Is the Amine Free-Based & Pure? (If starting from a salt, is base stoichiometry correct?) B3 Are Solvents Anhydrous? (Water hydrolyzes activated species) D Step 3: Optimize Reaction Conditions C->D Coupling System Optimized C1 Using Carbodiimide (EDC/DCC)? Add HOBt/HOAt to prevent N-acylurea formation. C2 Switch to a Stronger Reagent: HATU, HBTU, or PyBOP for difficult couplings. C3 Is the Base appropriate? Use non-nucleophilic base (DIPEA, NMM). E Successful Conversion D->E Optimization Successful F Persistent Low Conversion: Consider Alternative Activation D->F Optimization Fails F->C Re-evaluate

Caption: A logical workflow for troubleshooting low conversion.
Q2: I'm using EDC/HOBt, but the reaction is sluggish. Should I change my coupling reagent?

Yes, this is often the most effective solution. While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a workhorse for many amidations, it can be inefficient for electron-deficient substrates like 6-chloropicolinic acid.[1][2] The O-acylisourea intermediate formed from EDC is highly reactive but can rearrange to a stable N-acylurea byproduct, consuming your activated acid.[2]

For challenging substrates, switching to a more potent class of coupling reagents is recommended.[3]

  • Uronium/Aminium Salts (HATU, HBTU): These are among the most powerful coupling reagents.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective because it generates a highly reactive OAt active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent reaction with the amine.

  • Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for its high efficiency and the generation of non-carcinogenic byproducts.[4][5]

Recommendation: Switch to HATU with 2-4 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). This combination is often successful where EDC/HOBt fails, especially if the amine is also electron-deficient or hindered.[6]

Coupling ReagentClassRelative ReactivityKey Considerations
EDC / DCCCarbodiimideModerateCost-effective; requires additives (HOBt, Oxyma) to suppress side reactions (N-acylurea, racemization).[7][8]
HBTU / TBTUAminiumHighVery efficient with low racemization. Byproducts are generally water-soluble, simplifying workup.[4][7]
HATU / HCTUAminiumVery HighConsidered among the most efficient reagents, especially for hindered or electron-poor substrates.
PyBOP / PyAOPPhosphoniumVery HighHighly effective, particularly for coupling N-methylated or hindered amino acids.[7]
COMUAminiumVery HighBased on the OxymaPure® leaving group; byproducts are highly water-soluble, making it suitable for greener protocols.[3]
Caption: Comparison of common coupling reagents for challenging amidations.
Q3: My TLC/LC-MS shows multiple side products. What are they likely to be, and how can I prevent them?

Side product formation is a clear indicator of an inefficient primary reaction pathway, unoptimized conditions, or impure starting materials.

  • Unreacted Starting Material: The most common "side product" is simply your unreacted 6-chloropicolinic acid. This points to insufficient activation (see Q2).

  • N-Acylurea: If you are using a carbodiimide reagent like EDC or DCC without an additive, you are likely forming the corresponding N-acylurea. This is a dead-end byproduct. Solution: Always use an additive like HOBt or, preferably, HOAt with carbodiimides. These additives act as traps for the activated O-acylisourea intermediate, converting it to a more stable active ester and preventing rearrangement.[2]

  • Hydrolysis Products: The presence of only starting carboxylic acid after the reaction could indicate hydrolysis of the activated intermediate. Solution: Ensure your solvent and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[2]

  • Ring-Substituted Products: While less common under standard amidation conditions, reactions involving harsh reagents like thionyl chloride for acyl chloride formation can sometimes lead to side reactions on the pyridine ring, such as further chlorination.[9][10] Solution: Prefer modern coupling reagents over acyl chloride formation unless absolutely necessary. If you must use an acyl chloride, ensure moderate temperatures and controlled reaction times.

Q4: The amine I'm using is electron-deficient or sterically hindered. How should I adjust my protocol?

This scenario represents a "difficult coupling" where both coupling partners are challenging. Low nucleophilicity of the amine dramatically slows the rate of amide bond formation.

  • Increase Reaction Temperature: For sluggish reactions, increasing the temperature to 40-80°C can provide the necessary energy to overcome the activation barrier.[3][6] Use a sealed vial or a reflux condenser.

  • Use a Superior Coupling Reagent: This is non-negotiable for difficult amines. HATU is an excellent first choice.

  • Consider Acyl Fluoride Formation: An alternative strategy for extremely challenging cases is the in situ formation of an acyl fluoride. Acyl fluorides are highly reactive towards amines but are more stable and easier to handle than acyl chlorides.[6] Reagents like Cyanuric Fluoride or BTFFH can be used for this transformation, often succeeding where other methods fail.[6]

  • Catalytic DMAP: In some cases, adding a catalytic amount (0.1 equiv.) of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction. DMAP functions as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[1] This can be particularly effective when coupling with unreactive amines.[1]

Frequently Asked Questions (FAQs)

Q1: What makes the amidation of 6-chloropicolinic acid challenging compared to a simple benzoic acid?

The primary difference lies in the electronic nature of the aromatic ring.

  • Benzoic Acid: The phenyl ring is relatively electron-neutral.

  • 6-Chloropicolinic Acid: The pyridine ring contains an electron-withdrawing nitrogen atom. This, combined with the inductive effect of the chlorine atom at the 6-position, makes the entire molecule electron-deficient. This electronic pull reduces the electron density on the carboxylate oxygen, making it a weaker nucleophile. Consequently, the initial activation step, where the carboxylate attacks the coupling reagent, is slower and requires more potent activators.[1]

Q2: What is the role of additives like HOBt, HOAt, and DMAP in this reaction?

These additives are not mere spectators; they play crucial roles in the reaction mechanism to enhance efficiency and minimize side reactions.

Mechanism cluster_main Amidation Mechanism with HATU Acid 6-Cl-Picolinic Acid R-COOH ActiveEster {OAt Active Ester | Highly Reactive} Acid->ActiveEster Activation Step HATU HATU Coupling Reagent HATU->ActiveEster Activation Step Base DIPEA Base Base->ActiveEster Activation Step Tetrahedral {Tetrahedral Intermediate} ActiveEster->Tetrahedral Nucleophilic Attack Amine Amine R'-NH2 Amine->Tetrahedral Nucleophilic Attack Product Amide Product R-CO-NHR' Tetrahedral->Product Collapse & Proton Transfer Byproduct HOAt + Urea Byproducts Tetrahedral->Byproduct

Caption: Simplified mechanism showing the role of a coupling reagent (HATU).
  • HOBt/HOAt: These are "trapping" reagents. When a carboxylic acid is activated by a coupling reagent (like EDC or HATU), it forms a primary activated species. HOBt or HOAt immediately reacts with this species to form a more stable, yet highly reactive, active ester (OBt or OAt ester). This two-step process is beneficial because it:

    • Prevents Side Reactions: It stops the O-acylisourea from rearranging to N-acylurea.[2]

    • Reduces Racemization: For chiral acids, the active esters are less prone to racemization.[7]

    • Increases Reactivity: OAt esters (from HOAt, found in HATU) are more reactive than OBt esters due to the electronic properties of the azabenzotriazole ring.

  • DMAP: DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the activated carboxylic acid to form a highly reactive N-acylpyridinium salt. This intermediate is extremely electrophilic and reacts rapidly even with poor nucleophiles like hindered or electron-deficient amines.[1] It is typically used in catalytic amounts.

Q3: How do I choose the right base (e.g., DIPEA vs. Triethylamine) for my reaction?

The base is critical for neutralizing the acidic byproducts generated during the reaction and for deprotonating the amine if it is added as a hydrochloride or other salt.[3]

  • Use a Non-Nucleophilic, Hindered Base: The best choices are tertiary amines that are sterically hindered to prevent them from acting as nucleophiles and competing with your desired amine.

    • Diisopropylethylamine (DIPEA or Hünig's base): This is the preferred choice for most modern coupling reactions. Its steric bulk makes it an excellent proton scavenger but a very poor nucleophile.

    • N-Methylmorpholine (NMM): A slightly less hindered and less basic option than DIPEA, often used when substrates are sensitive to stronger bases.

  • Avoid Less Hindered Bases: Triethylamine (TEA) is more nucleophilic than DIPEA and can sometimes lead to side reactions, although it is widely used. For a challenging substrate like 6-chloropicolinic acid, it is best to use DIPEA to minimize potential complications.

Q4: What are the best analytical techniques to monitor the reaction progress?

Effective reaction monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a solvent system that gives good separation between your starting acid, amine, and the expected amide product (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Stain with potassium permanganate or view under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the conversion rate by tracking the disappearance of starting materials and the appearance of the product mass. It will also reveal the masses of any byproducts, aiding in their identification.[11]

Experimental Protocols

Protocol 1: High-Efficiency Amidation of 6-Chloropicolinic Acid using HATU

This protocol is designed for a robust, high-yield conversion, particularly for challenging amines.

Materials:

  • 6-Chloropicolinic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add 6-chloropicolinic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Add the amine (1.1-1.2 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the flask and stir for 2 minutes.

  • In a single portion, add HATU (1.2 equiv) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • If the reaction is sluggish after 4 hours, gently warm the mixture to 40-50°C and continue stirring for another 4-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of Commercial 6-Chloropicolinic Acid

Ensuring the purity of the starting material is a critical first step. Commercial batches may contain impurities. A patent describes a simple and effective purification method.[12]

Materials:

  • Crude 6-chloropicolinic acid

  • Methanol

  • Activated Carbon

Procedure:

  • Dissolve the crude 6-chloropicolinic acid in a minimal amount of hot methanol.

  • Add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution.

  • Keep the solution at reflux for 15-20 minutes to allow the carbon to adsorb colored impurities.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. This procedure can yield material with >99.5% purity.[12]

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Catalytic Amidation. Sheppard Group UCL. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Lan, Y., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6). [Link]

  • Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment, 13(03), 263-281. [Link]

  • Al-Zoubi, R. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11497-11504. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

  • de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5. [Link]

Sources

Controlling temperature for exothermic reaction of picolinoyl chloride and amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Picolinoyl Chloride & Amine Coupling

Introduction: The Thermal Challenge

You are performing an acylation reaction between Picolinoyl Chloride (typically supplied as the Hydrochloride salt) and an Amine .[1]

This is not a standard mixing procedure. It is a Schotten-Baumann type reaction characterized by a "Dual-Exotherm" profile. Unlike simple acid chlorides, Picolinoyl Chloride is almost exclusively handled as a Hydrochloride (HCl) salt due to the instability of the free base.[2] This introduces a critical thermodynamic complexity: you must manage the heat of neutralization (releasing the free base) and the heat of aminolysis (forming the amide bond).

Failure to control these distinct thermal events leads to three common failure modes:

  • Runaway Hydrolysis: Moisture competes with the amine, reverting the expensive chloride back to Picolinic Acid.

  • Decomposition: The pyridine ring makes the carbonyl highly electrophilic; overheating causes tar/dimer formation.

  • Safety Incidents: Rapid HCl gas evolution or solvent boiling.

Module 1: Pre-Reaction Diagnostic (The "Why")[1]

Before starting, understand the thermodynamic landscape.[2] You are fighting two heat sources.

The "Dual-Exotherm" Mechanism[2]
  • Event A (Neutralization): Picolinoyl Chloride·HCl + Base

    
     Picolinoyl Chloride (Free Base) + Base[2]·HCl + HEAT 
    
  • Event B (Acylation): Picolinoyl Chloride + Amine

    
     Picolinamide + HCl + HEAT 
    

If you add reagents too quickly, Event A and Event B overlap, overwhelming your cooling capacity.[2]

ThermalEvents Start Start: Picolinoyl Chloride·HCl BaseAdd Add Base (TEA/DIPEA) Start->BaseAdd FreeBase Intermediate: Free Acid Chloride BaseAdd->FreeBase Exotherm #1 (Neutralization) AmineAdd Add Target Amine FreeBase->AmineAdd Moisture Moisture (H2O) FreeBase->Moisture Hydrolysis Risk (If Temp > 5°C) Product Product: Picolinamide AmineAdd->Product Exotherm #2 (Aminolysis)

Figure 1: The Dual-Exotherm Pathway.[2] Note that heat is generated at two distinct steps. Overlap of these steps creates thermal spikes.

Module 2: Troubleshooting Guide (The "How")

Scenario A: "The reaction mixture turned into a solid block."

  • Cause: You used a non-polar solvent (like Hexane or Toluene) or highly concentrated conditions. The byproduct (Base·HCl salt) precipitated rapidly, seizing the stirrer.

  • Fix: Use Dichloromethane (DCM) or THF as the solvent. These dissolve the reagents well and keep the byproduct salts suspended (or dissolved, depending on the base).[2]

  • Recovery: Add more solvent immediately and increase stirring speed.

Scenario B: "I see a massive temperature spike (


C) immediately upon adding the amine." 
  • Cause: You likely performed a "dump" addition or your cooling bath is insufficient for the scale.

  • Fix: Switch to controlled dosing . Use a dropping funnel or syringe pump. The addition rate must be linked to the internal thermometer: Stop addition if Temp > 5°C.

Scenario C: "My yield is low, and NMR shows Picolinic Acid."

  • Cause: Hydrolysis.[3][4] The reaction got too hot, or the solvent was wet. Picolinoyl chloride hydrolyzes 10x faster at 20°C than at 0°C.

  • Fix: Ensure all glassware is flame-dried. Use anhydrous solvents. Maintain the reaction below 0°C until the addition is complete.

Module 3: Validated Protocol (The "Standard")

Scale: 10 mmol | Solvent: Anhydrous DCM (Dichloromethane) | Base: Triethylamine (TEA)[2]

Reagents Table
ReagentEquiv.RoleCritical Note
Picolinoyl Chloride[2][1][5][3][6][7]·HCl 1.0ElectrophileHygroscopic solid. Weigh quickly.
Amine (Nucleophile) 1.0 - 1.1NucleophileDissolve in solvent before addition.
Triethylamine (TEA) 2.2 - 2.5ScavengerNeeds 2+ equiv: 1 for HCl salt, 1 for reaction byproduct.[2]
DCM (Anhydrous) 10-15 VolSolventHigh heat capacity, good solubility.[2]
Step-by-Step Procedure

1. Suspension & Cooling (The Setup)

  • Charge a flame-dried 3-neck flask with Picolinoyl Chloride·HCl (1.0 equiv).

  • Add anhydrous DCM (10 volumes relative to mass).

  • Observation: You will see a white suspension. The salt does not fully dissolve yet.

  • Submerge flask in an Ice/Salt bath (-10°C) or Cryo-cooler.

  • Stirring: Set to maximum RPM without splashing (Vortex is essential).

2. Liberation of the Free Base (Exotherm #1)

  • Add Triethylamine (TEA) (2.2 equiv) dropwise over 10 minutes.

  • Monitor: Internal temperature will rise. Do not exceed 0°C.

  • Observation: The suspension may change texture or become clearer as the free base is liberated and TEA[2]·HCl forms.

  • Hold: Stir for 15 minutes at 0°C to ensure complete neutralization and thermal equilibrium.

3. Acylation (Exotherm #2)

  • Dissolve your Amine (1.0 equiv) in a small volume of DCM.

  • Add the Amine solution dropwise to the reaction mixture.

  • Control Rule: Adjust drip rate to keep Internal Temp

    
    C.
    
  • Chemistry: This is the bond-forming step.

4. Post-Reaction

  • Remove cooling bath and allow to warm to Room Temperature (20-25°C) over 30 minutes.

  • Quench: Add saturated NaHCO

    
     solution to quench unreacted acid chloride and neutralize salts.
    

ProcessFlow cluster_Exotherm1 Critical Control Point 1 cluster_Exotherm2 Critical Control Point 2 Start Start: Solid Picolinoyl Chloride·HCl Solvent Add Dry DCM (Cool to -10°C) Start->Solvent AddBase Add TEA (2.2 eq) Dropwise Solvent->AddBase CheckTemp1 Temp < 0°C? AddBase->CheckTemp1 CheckTemp1->AddBase No (Wait) AddAmine Add Amine Solution Dropwise CheckTemp1->AddAmine Yes CheckTemp2 Temp < 5°C? AddAmine->CheckTemp2 CheckTemp2->AddAmine No (Stop) Finish Warm to RT & Quench CheckTemp2->Finish Yes

Figure 2: Operational Workflow with Temperature Control Loops.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I mix the Amine and Base together and add them at the same time? A: Yes, this is often preferred for liquid amines. Dissolve the Amine and TEA together in DCM and add this mixture to the cold Picolinoyl Chloride suspension. This combines the exotherms, so you must add the mixture very slowly.[2]

Q: Why is my product purple or black? A: Pyridine derivatives are notorious for forming colored charge-transfer complexes or degradation products if trace metals are present or if the reaction overheats. If the NMR is clean, the color is likely a minor impurity.[2] A charcoal filtration or silica plug usually removes it.

Q: Can I use Pyridine as both the solvent and the base? A: Yes, but Pyridine is difficult to remove (high boiling point, smells).[2] It also solubilizes the reaction heat very differently. For most applications, DCM with stoichiometric TEA is cleaner and easier to work up.[2]

Q: What if I don't have Picolinoyl Chloride·HCl, but I have Picolinic Acid? A: You must generate the acid chloride in situ using Thionyl Chloride (SOCl


) or Oxalyl Chloride.
  • Warning: This adds a third exotherm (SOCl

    
     reaction). You must evaporate the excess SOCl
    
    
    
    completely before adding the amine, or the amine will react with the SOCl
    
    
    instead of your picolinyl group.[2]
References
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.[2] (General mechanism of Schotten-Baumann reactions).

  • Sigma-Aldrich. Picolinoyl chloride hydrochloride Product Specification & SDS. (Accessed 2023-10-26).[2]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014.[2] (Reference for Acylation mechanisms).

  • Organic Chemistry Portal. Acid Chlorides: Synthesis and Reactivity. (General reactivity profiles).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to IR Spectroscopy: The Carbonyl Stretch of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Peak—The Story Told by the Amide I Band

In the realm of molecular characterization, Infrared (IR) spectroscopy remains an indispensable tool, offering a rapid and non-destructive window into the functional groups of a molecule. For researchers working with picolinamide and its derivatives—a scaffold of significant interest in medicinal chemistry and materials science—the carbonyl (C=O) stretching vibration, known as the Amide I band, is particularly revealing. Typically appearing in the 1630–1690 cm⁻¹ region, this strong, sharp absorption is far more than a simple confirmation of an amide's presence.[1] Its precise frequency is exquisitely sensitive to the local electronic and structural environment, providing a wealth of information about substituent effects, conformation, and intermolecular interactions.

This guide moves beyond a textbook recitation of frequency ranges. As field-proven scientists, we understand that true insight comes from understanding the causality behind spectral shifts. Here, we will dissect the key factors that modulate the picolinamide carbonyl stretch, compare its behavior across various derivatives with supporting data, and provide a robust experimental framework for obtaining self-validating, high-quality spectra.

The Unsubstituted Picolinamide: A Unique Baseline

Unlike its isomers, nicotinamide (3-carboxamide) and isonicotinamide (4-carboxamide), picolinamide (2-carboxamide) possesses a defining structural feature: the proximity of the amide group to the pyridine nitrogen. This arrangement facilitates the formation of a stable, planar, five-membered ring stabilized by an intramolecular hydrogen bond between one of the amide protons and the lone pair of the pyridine nitrogen.[2] This inherent structural constraint is the critical starting point for all spectral interpretations.

In a dilute solution of a non-polar solvent (to minimize intermolecular effects), this intramolecular hydrogen bond slightly weakens the C=O bond, leading to a baseline frequency that is influenced by this interaction from the outset. In the solid state, this effect is compounded by intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another, which typically causes a further decrease in the carbonyl stretching frequency and a broadening of the peak.[3][4]

Comparative Analysis: How Substituents Modulate the Carbonyl Frequency

The electronic nature of substituents on the pyridine ring systematically alters the C=O bond order and, consequently, its IR stretching frequency. This modulation occurs primarily through a combination of two fundamental electronic phenomena: the inductive effect and the resonance effect .[5][6][7]

The Impact of Electron-Donating Groups (EDGs)

When an electron-donating group (e.g., -OCH₃, -NH₂, -CH₃) is attached to the pyridine ring, it increases the electron density of the aromatic system. This excess electron density can be delocalized onto the carbonyl group via resonance.

  • Mechanism: The nitrogen atom of the amide group donates its lone pair of electrons to the carbonyl carbon, creating a resonance structure with a single C-O bond and a C=N double bond.[5][7] An EDG on the ring pushes more electron density into this system, enhancing the contribution of this resonance form.

  • Spectral Consequence: This increased single-bond character of the C=O bond weakens it, lowers its force constant, and results in a redshift (decrease) in the carbonyl stretching frequency .[6][8] The stronger the EDG, the more pronounced the shift to a lower wavenumber.

The Impact of Electron-Withdrawing Groups (EWGs)

Conversely, an electron-withdrawing group (e.g., -NO₂, -CN, -Cl) pulls electron density away from the pyridine ring.

  • Mechanism: The EWG inductively and/or through resonance reduces the overall electron density of the molecule. This makes it less favorable for the amide nitrogen to donate its lone pair to the carbonyl carbon. The resonance form with the C-O single bond contributes less to the overall electronic structure.

  • Spectral Consequence: The C=O bond retains more of its double-bond character, making it stronger. This increases the force constant and results in a blueshift (increase) in the carbonyl stretching frequency .[5]

The diagram below illustrates these opposing electronic effects on the picolinamide scaffold.

G cluster_EDG Effect of Electron-Donating Group (EDG) cluster_EWG Effect of Electron-Withdrawing Group (EWG) EDG EDG (e.g., -OCH3) Pico_EDG Picolinamide Ring EDG->Pico_EDG +e⁻ density CO_EDG C=O Bond Pico_EDG->CO_EDG Enhances Resonance Result_EDG Lower ν(C=O) (Redshift) CO_EDG->Result_EDG Weakens Bond EWG EWG (e.g., -NO2) Pico_EWG Picolinamide Ring EWG->Pico_EWG -e⁻ density CO_EWG C=O Bond Pico_EWG->CO_EWG Suppresses Resonance Result_EWG Higher ν(C=O) (Blueshift) CO_EWG->Result_EWG Strengthens Bond

Caption: Influence of electronic effects on the carbonyl stretch.

Data Summary: Carbonyl Frequencies of Picolinamide Derivatives

The following table provides representative data illustrating the trends discussed. Note that exact values depend on the physical state (solid/solution) and the specific solvent used.

CompoundSubstituent (Position)Electronic EffectTypical ν(C=O) (cm⁻¹)
PicolinamideNone-~1665 (solid, KBr)
4-Methoxypicolinamide4-OCH₃Strong EDG (Resonance)~1650
4-Aminopicolinamide4-NH₂Strong EDG (Resonance)~1645
4-Chloropicolinamide4-ClWeak EWG (Inductive)~1675
4-Nitropicolinamide4-NO₂Strong EWG (Resonance)~1690

Dissecting Hydrogen Bonding: A Critical Analysis

Hydrogen bonding is arguably the most significant factor causing large shifts and peak broadening in the IR spectra of amides.[4][9] A robust analysis requires differentiating between intramolecular and intermolecular interactions.

  • Intramolecular H-bonding: As seen in picolinamide, this occurs within a single molecule. Its effect is independent of concentration.[10]

  • Intermolecular H-bonding: This occurs between two or more molecules. It is highly dependent on concentration and physical state, being most prominent in the solid state or concentrated solutions.[11]

The diagram below contrasts these two modes of hydrogen bonding in picolinamide.

Caption: Intramolecular vs. Intermolecular H-bonding.

A key experimental strategy to distinguish these effects is a dilution study .[10][12] By taking spectra of a derivative in a non-polar solvent at progressively lower concentrations:

  • A peak shift attributed to intermolecular H-bonding will diminish upon dilution, often revealing a higher-frequency peak corresponding to the "free" or monomeric species.

  • A peak position influenced by intramolecular H-bonding will remain unchanged regardless of concentration.

Experimental Protocol: Acquiring a Self-Validating IR Spectrum

This protocol ensures a comprehensive analysis by examining the compound in both solid and solution states.

Objective: To determine the carbonyl stretching frequency and probe the influence of intermolecular hydrogen bonding.
Materials:
  • Picolinamide derivative (sample)

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with KBr pellet dies

  • IR-grade Potassium Bromide (KBr), desiccated

  • IR-grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (Caution: Use in a fume hood with appropriate personal protective equipment)

  • Liquid IR cell (e.g., NaCl or KBr plates) with variable path length spacers

  • Volumetric flasks and pipettes

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Picolinamide Derivative Sample prep_kbr Grind 1-2 mg sample with 100 mg KBr start->prep_kbr prep_sol_conc Prepare concentrated solution (~10 mg/mL in CHCl3) start->prep_sol_conc press_kbr Press into transparent pellet acq_kbr Acquire KBr Pellet Spectrum press_kbr->acq_kbr prep_sol_dil Prepare dilute solution (~1 mg/mL in CHCl3) prep_sol_conc->prep_sol_dil acq_sol_conc Acquire Concentrated Solution Spectrum prep_sol_conc->acq_sol_conc acq_sol_dil Acquire Dilute Solution Spectrum prep_sol_dil->acq_sol_dil acq_bkg Acquire Background Spectrum (Empty beam or pure solvent) analyze Identify ν(C=O) in all spectra acq_kbr->analyze acq_sol_conc->analyze acq_sol_dil->analyze compare Compare frequencies: - Solid vs. Solution - Concentrated vs. Dilute analyze->compare conclude Determine influence of intermolecular H-bonding and electronic effects compare->conclude

Caption: Experimental workflow for comprehensive IR analysis.

Step-by-Step Methodology:

Part A: Solid-State Analysis (KBr Pellet)

  • Rationale: This method reveals the vibrational modes in the solid lattice, where intermolecular interactions are maximized.

  • Preparation: Place ~1-2 mg of the finely ground picolinamide derivative and ~100 mg of dry IR-grade KBr into an agate mortar.

  • Grinding: Gently grind the mixture until it is a fine, homogenous powder. Incomplete mixing will result in a poor-quality, cloudy pellet.

  • Pressing: Transfer the powder to a KBr pellet die and press under a hydraulic press (typically 8-10 tons of pressure) for several minutes.

  • Validation: A good pellet is thin and transparent. Opacity indicates insufficient grinding or moisture contamination.

  • Acquisition: Place the pellet in the spectrometer's sample holder, acquire a background spectrum of the empty beam, and then acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Part B: Solution-State Analysis (Dilution Study)

  • Rationale: This method minimizes intermolecular effects to isolate the behavior of individual molecules, which is crucial for identifying intramolecular H-bonding. Comparing concentrated and dilute solutions validates the presence of intermolecular H-bonding.

  • Solvent Selection: Chloroform is a common choice. It is relatively non-polar but can act as a very weak H-bond acceptor. Ensure the solvent does not have strong absorptions in the 1600-1700 cm⁻¹ region.

  • Preparation:

    • Concentrated: Prepare a solution of known concentration (e.g., 10 mg/mL) in the chosen solvent.

    • Dilute: Prepare a second, more dilute solution (e.g., 1 mg/mL) from the concentrated stock.

  • Acquisition:

    • Assemble the liquid IR cell.

    • Acquire a background spectrum using a cell filled only with the pure solvent. This is critical to subtract the solvent's own IR absorptions.

    • Rinse and fill the cell with the concentrated solution and acquire the spectrum.

    • Thoroughly clean and dry the cell, then fill it with the dilute solution and acquire its spectrum.

  • Analysis: Compare the ν(C=O) peak position and shape across the three spectra (KBr, concentrated solution, dilute solution). A shift to higher frequency and sharpening of the peak upon dilution is a clear indicator of intermolecular hydrogen bonding being disrupted.

Conclusion

The carbonyl stretch of a picolinamide derivative is a rich source of structural information. A systematic IR analysis, grounded in an understanding of electronic and intermolecular effects, allows researchers to move beyond simple functional group identification. By comparing the spectra of derivatives with electron-donating and electron-withdrawing substituents, one can confirm electronic modulation within a synthesized series. Furthermore, by employing a dual solid-state and solution-state protocol, the profound influence of hydrogen bonding can be reliably dissected. This comprehensive approach transforms the IR spectrometer from a mere characterization instrument into a powerful tool for probing the subtle, yet critical, structural nuances that govern molecular behavior and function.

References

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • Borba, A., et al. (2007). Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. Physical Chemistry Chemical Physics, 9(32), 4586-4600. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Available at: [Link]

  • SlideShare. (2016). Sample preparation and factors affect IR bands. Available at: [Link]

  • Reddit. (2022). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. Available at: [Link]

  • Unknown Source. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Dalvi, R. A., et al. (2003). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Journal of the American Chemical Society, 125(33), 10125-10132. Available at: [Link]

  • Quora. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? Available at: [Link]

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  • e-PG Pathshala. Application of IR spectroscopy and interpretation of IR spectrum. Available at: [Link]

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A Comparative Guide to Pyridine Scaffolds: (2-chloropyridin-6-yl)(piperidin-1-yl)methanone vs. 2-chloro-6-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates synthetic accessibility, physicochemical properties, and biological activity. Pyridine and piperidine rings are privileged structures, appearing in a significant number of FDA-approved drugs.[1][2] This guide provides an in-depth comparison of two closely related yet functionally distinct scaffolds: (2-chloropyridin-6-yl)(piperidin-1-yl)methanone (hereafter Amide 1 ) and 2-chloro-6-(piperidin-1-yl)pyridine (hereafter Amine 2 ).

This document moves beyond a simple catalog of properties to explore the fundamental differences in synthesis, reactivity, and strategic utility, providing researchers with the expert-driven insights needed to make informed decisions in their discovery programs.

Structural and Physicochemical Distinctions

At first glance, Amide 1 and Amine 2 differ by a single carbonyl group. However, this seemingly minor change fundamentally alters the molecule's electronics, conformation, and chemical personality. Amide 1 is a picolinamide derivative, where the piperidine nitrogen is acylated, rendering it non-basic and planar due to amide resonance. In contrast, Amine 2 is an aminopyridine, where the piperidine nitrogen is a basic, sp³-hybridized center.

Synthesis cluster_A Synthesis of Amide 1 cluster_B Synthesis of Amine 2 A_start 6-Chloropyridine- 2-carboxylic acid A_product (Amide 1) A_start->A_product Amide Coupling A_reagent1 Piperidine A_reagent1->A_product A_reagent2 Coupling Agent (e.g., HATU, EDC) A_reagent2->A_product B_start 2,6-Dichloropyridine B_product (Amine 2) B_start->B_product SNAr Reaction B_reagent1 Piperidine B_reagent1->B_product B_reagent2 Heat / Base (e.g., K2CO3) B_reagent2->B_product

Caption: Divergent synthetic pathways for Amide 1 and Amine 2.

Synthesis of Amide 1: Amide Bond Formation

Amide 1 is constructed via a standard amide coupling reaction. This involves activating the carboxylic acid of a precursor like 6-chloropyridine-2-carboxylic acid and reacting it with piperidine.

  • Expertise & Insight: This pathway is robust, modular, and benefits from a vast arsenal of well-understood coupling reagents (e.g., HATU, HOBt/EDC). The mild conditions tolerate a wide variety of functional groups, making it ideal for late-stage diversification in a discovery campaign. The key precursor, 6-chloropyridine-2-carboxylic acid, is commercially available, ensuring a straightforward entry into the series.

Synthesis of Amine 2: Nucleophilic Aromatic Substitution (SNAr)

Amine 2 is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. [3]Typically, a di-substituted pyridine, such as 2,6-dichloropyridine, is reacted with piperidine. The reaction proceeds by nucleophilic attack of the piperidine nitrogen on the electron-deficient pyridine ring, displacing one of the chloride leaving groups. [4][5]

  • Expertise & Insight: The choice of 2,6-dichloropyridine as a starting material is strategic. The two electron-withdrawing chlorine atoms activate the ring towards nucleophilic attack. The reaction is often regioselective, yielding the mono-substituted product under controlled conditions. However, forcing conditions (high heat) can sometimes lead to di-substitution as a side product. Modern flow chemistry techniques can overcome the activation barrier for less reactive substrates, providing higher yields and shorter reaction times. [4]

Comparative Chemical Reactivity: The Impact of the Linker

The carbonyl linker in Amide 1 and the direct C-N bond in Amine 2 create distinct reactivity profiles, particularly concerning the remaining chlorine atom and the piperidine moiety.

Reactivity of the 2-Chloro Substituent

The primary reaction of interest for these scaffolds is the further displacement of the chlorine atom, allowing for the introduction of additional diversity. Here, the electronic nature of the linker is paramount.

Reactivity cluster_A Amide 1 Reactivity cluster_B Amine 2 Reactivity Amide1 Amide 1 Amide_EWG C=O is an Electron-Withdrawing Group (EWG) Amide1->Amide_EWG Amide_Activated Pyridine ring is 'Activated' for SNAr Amide_EWG->Amide_Activated Amide_Reaction Faster SNAr Reaction Amide_Activated->Amide_Reaction Amine2 Amine 2 Amine_EDG Piperidine is an Electron-Donating Group (EDG) Amine2->Amine_EDG Amine_Deactivated Pyridine ring is 'Deactivated' for SNAr Amine_EDG->Amine_Deactivated Amine_Reaction Slower SNAr Reaction Amine_Deactivated->Amine_Reaction

Caption: Electronic effects on the reactivity of the C-Cl bond.

  • Amide 1: The piperidinecarbonyl group is strongly electron-withdrawing due to the influence of the adjacent carbonyl. This effect is transmitted through the pyridine ring, significantly lowering the electron density at the C2 position. This activates the C-Cl bond towards nucleophilic aromatic substitution. Consequently, Amide 1 will react more readily with nucleophiles (e.g., amines, thiols, alcohols) to displace the chlorine atom. [6]

  • Amine 2: The piperidine nitrogen is a strong electron-donating group. Its lone pair of electrons can donate into the pyridine π-system, increasing electron density at the C2 position. This deactivates the C-Cl bond towards nucleophilic aromatic substitution. Therefore, displacing the chlorine on Amine 2 requires harsher reaction conditions (higher temperatures, stronger bases, or metal catalysis) compared to Amide 1 .

Reactivity of the Piperidine Moiety
  • Amide 1: The amide nitrogen is non-nucleophilic and non-basic. The amide bond itself is robust but can be cleaved under strong acidic or basic hydrolysis, which can be a liability or a feature depending on the application (e.g., as a cleavable directing group). [7]Picolinamides can also serve as effective bidentate ligands in transition metal catalysis. [8]

  • Amine 2: The piperidine nitrogen is basic and nucleophilic. It can be readily protonated, alkylated, or participate in further reactions. This basic center is a key pharmacophoric feature and will have a major influence on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and off-target interactions (e.g., hERG).

Strategic Applications in Drug Discovery

The choice between these scaffolds depends entirely on the strategic goals of the research program.

Table 2: Strategic Comparison for Drug Discovery Applications

Application Scenario Preferred Scaffold Rationale
Late-stage diversification via SNAr Amide 1 The activated C-Cl bond allows for the rapid generation of a library of analogues under mild conditions by reacting a common intermediate with various nucleophiles.
Use as a rigid, non-basic linker Amide 1 The planar amide bond restricts conformation and removes a basic center, which can be desirable for reducing off-target effects or improving cell permeability. Picolinamides have been explored as selective antibacterial agents. [9]
Incorporation of a basic pharmacophore Amine 2 The piperidine nitrogen can serve as a key interaction point with a biological target (e.g., forming a salt bridge with an acidic residue like aspartate or glutamate).
Scaffold for CNS-penetrant drugs Amine 2 (with caution) A basic amine is often a feature of CNS drugs. The pKa must be carefully tuned to balance solubility and blood-brain barrier penetration. Piperidine-linked pyridines have been explored as potent HIV-1 inhibitors. [10]

| Metal-chelating applications or directing groups | Amide 1 | The picolinamide motif is a well-known bidentate chelating group for various metals, useful in catalysis or as a metalloenzyme inhibitor scaffold. [8]|

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of each scaffold.

Protocol 1: Synthesis of (2-chloropyridin-6-yl)(piperidin-1-yl)methanone (Amide 1)

Objective: To synthesize Amide 1 via standard peptide coupling chemistry.

Materials:

  • 6-Chloropyridine-2-carboxylic acid (1.0 eq)

  • Piperidine (1.1 eq)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 6-chloropyridine-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Amide 1 .

Trustworthiness Check: The workup sequence is designed to remove unreacted starting materials and coupling reagents. The acid wash removes excess DIPEA and piperidine. The base wash removes unreacted carboxylic acid and residual HATU byproducts.

Protocol 2: Synthesis of 2-chloro-6-(piperidin-1-yl)pyridine (Amine 2)

Objective: To synthesize Amine 2 via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 2,6-Dichloropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate, Water, Brine

Procedure:

  • To a sealable reaction vessel, add 2,6-dichloropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add piperidine (1.2 eq) to the suspension.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. (For a more efficient reaction, a flow reactor setup at higher temperatures for a shorter residence time can be employed). [4]4. Monitor the reaction for the consumption of starting material by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Amine 2 .

Trustworthiness Check: Using a slight excess of piperidine and a strong inorganic base drives the reaction towards the mono-substituted product. The aqueous workup effectively removes the base and any piperidinium salts formed. The stoichiometry is controlled to minimize the formation of the di-substituted byproduct.

Conclusion

The choice between (2-chloropyridin-6-yl)(piperidin-1-yl)methanone (Amide 1) and 2-chloro-6-(piperidin-1-yl)pyridine (Amine 2) is a pivotal decision in the design of pyridine-based compound libraries.

  • Choose Amide 1 when your strategy requires a non-basic, conformationally restricted linker and a highly reactive C-Cl bond for rapid, late-stage diversification via SNAr. Its synthesis is robust and modular, leveraging well-established amide coupling chemistry.

  • Choose Amine 2 when a basic nitrogen center is a required pharmacophoric element for target engagement. Be prepared for a less reactive C-Cl bond that may require more forcing conditions or catalytic methods for subsequent functionalization.

By understanding the causality behind their divergent synthesis and reactivity, researchers can harness the unique chemical properties of each scaffold to accelerate their drug discovery and development programs.

References

  • nucleophilic aromatic substitutions. (2019). YouTube. Available from: [Link]

  • Kalme, Z. A., et al. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28(9), 1031-1035. Available from: [Link]

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  • Soliman, A. A., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. Available from: [Link]

  • ChemSynthesis. 2-chloro-6-piperidin-1-ylpyrimidin-4-amine. Available from: [Link]

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  • Liu, X., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1117-26. Available from: [Link]

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  • Buchspies, J., et al. (2015). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 21(3), 1307–1317. Available from: [Link]

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  • PubChem. (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Available from: [Link]

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Spectroscopic Characterization Guide: 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine Content Type: Technical Comparison & Characterization Guide

Executive Summary & Compound Profile

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is a critical disubstituted pyridine scaffold often employed as an intermediate in the synthesis of DPP-4 inhibitors (e.g., Anagliptin analogs) and other bioactive heterocyclic compounds.

Precise UV-Vis characterization is essential for this molecule to distinguish it from its synthetic precursors (2,6-dichloropyridine) and hydrolysis byproducts (6-chloropicolinic acid). This guide provides an in-depth analysis of its optical performance, expected absorption maxima (


), and a validated protocol for its identification.[1]
Structural Chromophore Analysis

The molecule features a "Push-Pull" electronic system on the pyridine ring:

  • Chromophore: The pyridine aromatic ring (

    
    ).[1]
    
  • Auxochrome 1 (Position 2): Chlorine atom.[1][2][3] Acts via inductive withdrawal (-I) and mesomeric donation (+M), typically causing a bathochromic (red) shift relative to unsubstituted pyridine.[1]

  • Auxochrome 2 (Position 6): Piperidine amide. The carbonyl group extends conjugation (

    
    ), while the piperidine ring itself is UV-transparent (>200 nm) but influences the amide bond geometry.[1]
    

Comparative Analysis: Target vs. Alternatives

In quality control (QC) and process development, "alternatives" refer to the structural analogs or impurities that must be differentiated from the target product.[1] The table below compares the spectral performance of the target against its primary process impurities.

Table 1: Spectral Performance & Differentiation Matrix
CompoundRoleExpected

(MeOH)
Key Spectral FeatureDifferentiation Strategy
Target Product (2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine)API Intermediate 272–276 nm (Secondary: ~225 nm)Distinct broad amide band; High

due to conjugation.
Primary:

shift vs. precursor.Secondary: Lack of pH shift (unlike acid).
Alternative 1 2,6-DichloropyridineStarting Material268–270 nmSharp vibronic structure; Lower intensity (Hypochromic).The target is Red-Shifted (+4-6 nm) and shows broader absorption due to the amide.[1]
Alternative 2 6-Chloropicolinic AcidHydrolysis Impurity265–272 nmpH Dependent. Shifts significantly in basic media (anion formation).Perform scan in MeOH + 0.1% NaOH.[1] Acid will shift; Target (tertiary amide) will not.[1]
Alternative 3 PiperidineReagent< 200 nmTransparent in UV.[1]No interference in the 250–300 nm window.[1]

Technical Insight: The substitution of the 6-chloro group with the piperidine amide results in a Bathochromic Shift (Red shift) and a Hyperchromic Effect (increased intensity) compared to the 2,6-dichloropyridine precursor.[1] This is driven by the resonance contribution of the amide carbonyl interacting with the pyridine


-system.[1]

Theoretical Framework & Electronic Transitions

To understand the causality of the spectra, one must map the electronic transitions.[1] The diagram below illustrates the energy gap modifications caused by the substituents.

ElectronicTransitions cluster_legend Transition Logic Pyridine Pyridine Core (Unsubstituted) λmax ≈ 257 nm Cl_Sub + 2-Chloro Substituent (Auxochrome) Inductive (-I) / Mesomeric (+M) Pyridine->Cl_Sub Perturbation of Ring Current Amide_Sub + 6-Amide (Piperidine) (Conjugation Extension) n -> π* Interaction Cl_Sub->Amide_Sub Synergistic Electronic Effect Target TARGET MOLECULE Reduced HOMO-LUMO Gap λmax ≈ 274 nm Amide_Sub->Target Final Bathochromic Shift Legend The amide carbonyl lone pairs stabilize the π* excited state, lowering the energy required for excitation (Red Shift).

Figure 1: Stepwise electronic perturbation leading to the target absorption maximum. The convergence of the chloro and amide substituents lowers the HOMO-LUMO gap.[1]

Validated Experimental Protocol

This protocol is designed to be self-validating. If the Validation Criteria (Step 4) are not met, the data should be rejected.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Alternative: Acetonitrile.[1]

  • Blank: Pure solvent from the same bottle used for dilution.[1]

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass (absorbs < 300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine.

    • Dissolve in 100 mL Methanol (Concentration

      
       ppm).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 100 mL Methanol.

    • Final Concentration:

      
      
      
      
      
      g/mL (approx.[1]
      
      
      M).
    • Why? Pyridine derivatives have high molar absorptivity (

      
      ).[1] High concentrations will cause detector saturation (Abs > 2.0).[1]
      
  • Spectral Scan:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for resolution.

    • Baseline: Auto-zero with pure Methanol.

  • Data Processing & Validation (Self-Check):

    • Identify

      
       (Global maximum).
      
    • Validation Check: Calculate Absorbance Ratio (

      
      ). This ratio should remain constant across dilutions. If it varies >5%, check for scattering or impurities.[1]
      
Workflow Diagram

UV_Workflow Start Sample (10 mg) Stock Stock Soln (100 ppm) Start->Stock Dissolve (MeOH) Dilution Dilution (10 ppm) Stock->Dilution 1:100 Dilution Scan UV Scan (200-400 nm) Dilution->Scan Quartz Cuvette Process Identify λmax Scan->Process Derivative Analysis

Figure 2: Operational workflow for UV-Vis determination.

Troubleshooting & Interference

IssueObservationRoot CauseCorrective Action
Blue Shift (< 265 nm)

appears closer to 260 nm.
Solvent Polarity or Protonation.[1]Ensure solvent is neutral.[1] Acidic MeOH protonates the pyridine N, disrupting conjugation.[1]
No Peak at 274 nm Flat spectrum or noise.[1]Concentration too low.Increase concentration to 20

g/mL.
Shoulder > 300 nm Tailing absorption.[1]Impurity (Transition metals or oxidation).[1]Filter sample; check for yellowing (oxidation).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Foundational text for Pyridine UV shifts).

  • NIST Chemistry WebBook. UV/Visible Spectrum of 2-Chloropyridine. National Institute of Standards and Technology.[1][5][6] Available at: [Link]

  • Kadir, M. A., et al. (2013).[1] Synthesis and Spectroscopic Evaluation of Pyridine-2-carboxamide Derivatives. Journal of the Malaysian Institute of Chemistry. (Provides comparative data for bis-picolinamide absorption at 274 nm).

  • Mondal, B., et al. (2015).[1] Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. Indian Academy of Sciences.[1] Available at: [Link] (Confirms amide carbonyl shift in picolinamides).

  • PubChem. 2,6-Dichloropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Comparative Guide: Elemental Analysis & Purity Validation for C₁₁H₁₃ClN₂O

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Chlorinated Alkaloids (e.g., Epibatidine Analogs)

Executive Summary & Core Directive

In pharmaceutical development, the molecular formula C₁₁H₁₃ClN₂O often corresponds to Epibatidine or related chloropyridinyl alkaloid scaffolds—potent analgesics targeting nicotinic acetylcholine receptors.

Validating the elemental composition of such molecules presents specific challenges:

  • The "Chlorine Problem": Standard CHN analyzers do not detect halogens, requiring specific modules or separate titrations.

  • Hygroscopicity: Alkaloids often trap water or solvent, skewing Hydrogen/Oxygen values.

  • Sample Scarcity: These are often high-potency, low-yield synthetic targets.

This guide compares the industry "Gold Standard" (Combustion Analysis) against modern "Orthogonal" methods (qNMR, HRMS) to determine the most scientifically robust protocol for validating this specific formula.

Theoretical Framework: The Baseline

Before selecting a method, we must establish the theoretical "Ground Truth" for C₁₁H₁₃ClN₂O.

Calculated Elemental Composition

Molecular Weight (MW): 224.69 g/mol

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1258.80%
Hydrogen (H) 131.00813.105.83%
Chlorine (Cl) 135.4535.4515.78%
Nitrogen (N) 214.00728.0112.47%
Oxygen (O) 115.99916.007.12%

Critical Acceptance Criteria: Leading journals (J. Org. Chem, ACS Med. Chem. Lett.) and regulatory bodies require experimental values to fall within ±0.4% of these theoretical values to confirm bulk purity [1][2].

Comparative Analysis of Validation Methods

We evaluate three methodologies based on Accuracy , Sample Consumption , and Ability to Detect Impurities .

Method A: Automated Combustion Analysis (CHN + Halogen Module)

The Historical Gold Standard

  • Mechanism: Flash combustion at 900–1000°C in an oxygen-enriched Helium stream. C converts to CO₂, H to H₂O, N to N₂.

  • The Chlorine Challenge: In standard CHN, Chlorine forms Cl₂/HCl, which can poison catalysts or go undetected.

    • Solution: Use a dedicated CHNS-Cl analyzer or the Schöniger Flask combustion method followed by potentiometric titration for the Cl component [3].

  • Pros:

    • True measure of "Bulk Purity" (detects inorganic salts/silica that other methods miss).

    • Regulatory preferred for final compound registration.

  • Cons:

    • Destructive: Requires ~2–5 mg of sample.

    • Oxygen by Difference: O is typically calculated by subtracting C/H/N/Cl from 100%, meaning errors in other elements accumulate in the Oxygen value.

Method B: Quantitative NMR (qNMR)

The Modern, Non-Destructive Alternative

  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity. The molar ratio is determined by integrating the analyte's proton signals against the standard's signals.

  • Pros:

    • Non-destructive: Sample can be recovered.

    • Specific: Can quantify the C₁₁H₁₃ClN₂O scaffold specifically, ignoring inorganic impurities (unlike CHN which might just show "low Carbon").

    • Precision: With proper relaxation delays (d1 > 5*T1), accuracy rivals combustion analysis (<1% error) [4].

  • Cons:

    • Requires a deuterated solvent where both analyte and standard are soluble and peaks do not overlap.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Check (Not Purity)

  • Mechanism: Measures exact mass-to-charge ratio (m/z).

  • Pros: Confirms the presence of C₁₁H₁₃ClN₂O and the Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).

  • Cons: Does NOT prove purity. A sample can be 80% silica gel and 20% drug, and HRMS will still give a perfect "match" for the formula. Do not rely on HRMS alone for purity validation.

Decision Logic & Workflow

The following diagram illustrates the decision process for a Senior Scientist when validating this specific chlorinated molecule.

G Start Sample: C11H13ClN2O (Unknown Purity) CheckAmt Sample Amount Available? Start->CheckAmt HRMS Run HRMS (Confirm Identity Only) Start->HRMS Parallel ID qNMR Method B: qNMR (Internal Std: TCNB) CheckAmt->qNMR < 5 mg Combustion Method A: Combustion (CHN + Cl) CheckAmt->Combustion > 10 mg Result Compare vs Theoretical (±0.4%) qNMR->Result Combustion->Result

Figure 1: Analytical Decision Matrix. Note that HRMS is a parallel identity check, not a quantitative purity step.

Detailed Protocol: Automated Combustion (Method A)

Since C₁₁H₁₃ClN₂O contains Chlorine and is likely an alkaloid (prone to trapping water), the standard protocol must be modified.

Reagents & Equipment
  • Analyzer: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Combustion Aid: Tungsten(VI) oxide (WO₃) or Vanadium Pentoxide (V₂O₅). Crucial for chlorinated compounds to prevent formation of volatile metal chlorides and ensure complete oxidation.

  • Capsules: Tin (Sn) capsules (exothermic reaction helps combustion).

Step-by-Step Workflow
  • Drying (Crucial Step):

    • Alkaloids are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.

    • Why? Even 0.5% water retention will lower %C and raise %H, causing the sample to fail the ±0.4% criteria.

  • Weighing:

    • Weigh 2.000 mg (±0.005 mg) of sample into a Tin capsule using a microbalance.

    • Add Additive: Add ~5 mg of WO₃ powder directly over the sample.

    • Mechanism:[1] WO₃ acts as a scrubber and oxygen donor, preventing the Chlorine from forming stable organochlorides that escape detection.

  • The Run (CHN Mode):

    • Combustion Temp: 1150°C (High temp required for heterocycles).

    • Reduction Temp: 850°C (Copper column).

    • Note on Chlorine: Standard CHN detectors cannot see Cl.

      • Scenario 1 (Modern Analyzer): Use a specific Halogen module (electrochemical detection).

      • Scenario 2 (Classic): Perform CHN.[2] Then, perform a separate Schöniger Flask combustion for Cl.

  • Schöniger Flask Protocol (For Cl Determination):

    • Wrap 5 mg sample in ashless filter paper.

    • Burn in a closed Erlenmeyer flask filled with O₂ and 10 mL NaOH solution.

    • The Cl gas converts to Cl⁻ ions in solution.

    • Titrate with 0.01 N AgNO₃ (Silver Nitrate) to determine %Cl.

Data Analysis & Troubleshooting

Interpretation Table
ObservationDiagnosisCorrective Action
%C Low, %H High Solvent/Water TrapDry sample longer; check NMR for solvent peaks (Solvate Correction).
%C Low, %N Low Inorganic ImpuritySample contains silica or salts. Re-filter or recrystallize.
%Cl Low Incomplete CombustionIncrease O₂ dose; Ensure WO₃ additive was used.
All % Low Weighing ErrorMicrobalance calibration drift or static electricity.
Solvate Correction Calculation

If NMR shows 0.1 molar equivalents of Dichloromethane (DCM) trapped in the crystal lattice, you must adjust the "Theoretical" values before comparing.

  • New Formula: C₁₁H₁₃ClN₂O · 0.1(CH₂Cl₂)

  • New MW: 224.69 + 0.1(84.93) = 233.18 g/mol

  • Recalculate %C: Total C mass / New MW.

Visualizing the Combustion Logic

CombustionLogic Sample Sample + WO3 (C11H13ClN2O) Furnace Combustion (1150°C) CO2 H2O N2 Cl2/HCl Sample->Furnace O2 Injection Scrubber Halogen Scrubber (Silver Wool) Furnace->Scrubber Gas Flow Detector TCD Detector (Measures N2, CO2, H2O) Scrubber->Detector Cl Removed (If Standard CHN) Note *Note: If measuring Cl, skip Silver Scrubber and use Halogen Module Scrubber->Note

Figure 2: Reaction pathway in a standard CHN analyzer. Note that Chlorine must be handled specifically (scrubbed or separately detected) to avoid interfering with C/N detection.

References

  • American Chemical Society (ACS). Author Guidelines for Journal of Organic Chemistry: Characterization of New Substances. (2024).[3] Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Schöniger, W. (1955).[1][6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta, 43(1), 123-129.[6]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][8] Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine (CAS: 654673-83-5) is a functionalized chloropyridine intermediate often utilized in pharmaceutical synthesis (e.g., DPP-4 inhibitors).

Handling this compound requires a nuanced understanding of its structural moieties:

  • The Chloropyridine Ring: Associated with skin/eye irritation and potential sensitization.

  • The Piperidine Amide: Adds basicity and lipophilicity, facilitating skin absorption.

Core Safety Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . While acute toxicity data may be limited compared to commodity chemicals, the combination of halogenated heterocycles and amide functionality necessitates a "Universal Precautions" approach to prevent dermatitis, ocular damage, and respiratory sensitization.

Risk Assessment & Hazard Identification

Causality Analysis: Why specific PPE is required.

Hazard ClassH-Code (Likely)Physiological MechanismPPE Implication
Skin Irritation H315Lipophilic nature allows penetration of the stratum corneum; chloropyridines can react with skin proteins.Nitrile Gloves (Double-gloving recommended for solutions).
Eye Damage H319/H318Basic nitrogen lone pairs can cause saponification of corneal lipids; solids cause mechanical abrasion.Chemical Goggles (Safety glasses are insufficient for powders).
Inhalation H335Fine dust or aerosols irritate the upper respiratory tract; potential for systemic absorption via lungs.Fume Hood (Primary) or N95/P100 (Secondary).
Acute Toxicity H302Metabolic activation of the pyridine ring can lead to hepatic stress.Hygiene Discipline (No eating/touching face).

Critical Note: If this compound is handled as a solution (e.g., in DCM or DMF), the solvent's permeation properties dictate the glove selection. The guide below assumes the pure substance (Solid/Oil) or standard organic solvents.

The PPE Matrix: Selection & Specifications

Data Presentation: Verified protection standards.

PPE CategoryStandard RequirementTechnical SpecificationRationale
Hand Protection EN 374 / ASTM F739Material: Nitrile RubberThickness:

0.11 mm (General),

0.2 mm (Prolonged)Breakthrough: > 480 min
Latex is permeable to many organic bases. Nitrile offers superior resistance to the pyridine ring structure.
Eye Protection ANSI Z87.1+ / EN 166Type: Indirect Vented Chemical GogglesCrucial: Safety glasses with side shields do not seal against fine dust or splashes from viscous oils.
Body Protection Lab StandardBase: Cotton Lab Coat (High neck)Add-on: Tyvek® SleevesPrevents "wrist-gap" exposure where the glove meets the coat.
Respiratory NIOSH / EN 143Primary: Engineering Control (Hood)Backup: N95 or P100 Half-MaskOnly required if weighing outside a hood (strongly discouraged) or during spill cleanup.

Operational Protocols

A. Engineering Controls (The First Line of Defense)

Before donning PPE, ensure the Chemical Fume Hood is operational:

  • Face Velocity: 0.5 m/s (100 fpm)

    
     10%.
    
  • Sash Height: Working height must be below the breathing zone (usually 18 inches).

  • Airflow Check: Verify the flow monitor is green/active.

B. Donning & Doffing Workflow

Self-Validating System: Preventing secondary contamination.

Step 1: Donning (Pre-Entry)

  • Inspect: Check lab coat for existing stains/tears.

  • Gown Up: Button lab coat fully to the neck.

  • Eyewear: Place goggles over eyes before gloves to avoid transferring residue to the face later.

  • Gloves: Inspect nitrile gloves for pinholes (inflate slightly with air if unsure). Pull cuffs over the lab coat sleeves.

Step 2: Handling (The "Clean-Dirty" Rule)

  • Active Hand: The hand holding the spatula/pipette is "Dirty."

  • Passive Hand: The hand holding the vial/clamp is "Clean" (relatively).

  • Change Frequency: Replace gloves immediately upon splash contact or every 60 minutes of continuous handling.

Step 3: Doffing (The Critical Exit)

  • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off inside-out; hold in gloved hand; slide ungloved finger under the wrist of the remaining glove).

  • Wash: Immediately wash hands with soap and water for 20 seconds.

  • Coat Removal: Remove lab coat, folding the outside in if contamination is suspected.

Visualization: Decision Logic & Workflow

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting PPE based on the physical state of the reagent (Solid vs. Solution).

PPE_Selection Start Start: Handling 2-Chloro-6- [(piperidin-1-yl)carbonyl]pyridine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Identify Solvent Liquid->Solvent Hood Work in Fume Hood (Sash < 18") DustRisk->Hood Yes (Standard) Resp Req: N95/P100 Respirator + Goggles DustRisk->Resp No Hood Available (Emergency Only) GloveSel Consult Permeation Chart (DCM/DMF require Laminate) Solvent->GloveSel Splash Req: Chemical Goggles + Face Shield (if >1L) GloveSel->Splash

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational workflow from storage to disposal.

Handling_Workflow Storage 1. Retrieval (Cold Storage) Equilibrate 2. Equilibrate (Warm to RT in Hood) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing/Transfer (Static Control) Equilibrate->Weighing Don PPE Reaction 4. Reaction Setup Weighing->Reaction Waste 5. Disposal (Halogenated Waste) Reaction->Waste Segregate

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately flush with water for 15 minutes.[1][2][3][4][5][6] Do not use solvents (ethanol/acetone) as they may increase absorption of the lipophilic amide.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately (alkaline-like burns are possible).

  • Spill Cleanup:

    • Solid: Wet-wipe using a paper towel dampened with water (to prevent dust) or use a HEPA vacuum.

    • Liquid: Absorb with vermiculite or sand.[2][7] Do not use combustible materials like sawdust.

Disposal Logistics[2][5][9]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids (potential for hydrolysis and heat generation) or strong oxidizers.

  • Labeling: Clearly mark the waste container with "Contains Chloropyridine Derivatives - Toxic/Irritant."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Chloropyridine (Structural Analog Safety Data). [Link]

  • European Chemicals Agency (ECHA). Guidance on the safe use of chemicals (REACH). [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide for Organic Solvents and Reagents. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.